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[2-(2-Methoxyethoxy)ethyl](methyl)amine Documentation Hub

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  • Product: [2-(2-Methoxyethoxy)ethyl](methyl)amine
  • CAS: 124192-94-5

Core Science & Biosynthesis

Foundational

2-(2-Methoxyethoxy)ethylamine chemical properties and data sheet

Topic: 2-(2-Methoxyethoxy)ethylamine (mPEG2-Amine) Chemical Properties and Data Sheet Audience: Researchers, Scientists, and Drug Development Professionals Physicochemical Profile, Synthesis, and Bioconjugation Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Methoxyethoxy)ethylamine (mPEG2-Amine) Chemical Properties and Data Sheet Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile, Synthesis, and Bioconjugation Applications[1]

Executive Summary

2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9), commonly referred to as mPEG2-Amine or Diethylene glycol methyl ether amine , is a critical heterobifunctional linker used extensively in medicinal chemistry and chemical biology. As a short-chain polyethylene glycol (PEG) derivative, it serves as a precise spacer that imparts hydrophilicity without introducing significant steric bulk.

Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development, where linker length and composition dictate the formation of the ternary complex between the E3 ligase and the target protein. Additionally, it is a staple reagent for surface modification and the synthesis of Antibody-Drug Conjugates (ADCs), offering a "stealth" character that reduces immunogenicity and improves the pharmacokinetic profile of small molecules.

Chemical Identity & Physicochemical Data Sheet

The following data aggregates experimentally validated properties and computed values for high-purity research grades (>95%).

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-(2-Methoxyethoxy)ethanamine
Common Synonyms mPEG2-Amine; Diethylene glycol methyl ether amine; 1-Amino-3,6-dioxaheptane
CAS Number 31576-51-9
Linear Formula CH₃O(CH₂)₂O(CH₂)₂NH₂
SMILES COCCOCCN
Molecular Weight 119.16 g/mol
Physical Properties
PropertyValueConditions
Appearance Colorless to light yellow liquidStandard Temperature & Pressure
Density 0.958 g/mL@ 25 °C
Boiling Point ~160–165 °C@ 760 mmHg (Predicted)
Refractive Index (

)
1.419 – 1.429@ 20 °C
Flash Point 70 °C (158 °F)Closed Cup
Solubility Miscible in water, DMSO, DMF, DCM, MethanolPolar/Organic solvents
pKa (Conjugate Acid) ~8.8 – 9.2Amine group

Structural Analysis & Spectroscopic Signatures

Understanding the spectroscopic footprint is essential for verifying the integrity of the linker during synthesis.

H-NMR (Chloroform-d, 400 MHz)

The spectrum is characterized by distinct regions corresponding to the methoxy terminus, the ether backbone, and the methylene adjacent to the primary amine.

  • 
     3.38 ppm (s, 3H):  Singlet for the terminal methoxy group (–OCH ₃).
    
  • 
     3.65 – 3.50 ppm (m, 6H):  Multiplets corresponding to the internal ether methylenes (–OCH ₂CH ₂O– and –OCH ₂–).
    
  • 
     2.88 ppm (t, J = 5.2 Hz, 2H):  Triplet for the methylene group adjacent to the amine (–CH ₂NH₂). This shift is diagnostic; N-acylation will shift this peak downfield to ~3.4–3.5 ppm.
    
  • 
     1.50 ppm (br s, 2H):  Broad singlet for the amine protons (–NH ₂), shift varies with concentration and solvent moisture.
    
IR Spectroscopy (ATR)
  • 3300–3400 cm⁻¹: N–H stretching (primary amine).

  • 2850–2950 cm⁻¹: C–H stretching (alkane backbone).

  • 1100–1150 cm⁻¹: C–O–C stretching (strong ether band, characteristic of PEG chains).

Synthesis & Manufacturing Routes

High-purity mPEG2-Amine is typically synthesized via two primary routes. The Gabriel Synthesis is preferred for research-grade materials to avoid secondary amine contamination, while Ammonolysis is used for industrial scale-up.

Route A: The Gabriel Synthesis (High Purity)

This method ensures the exclusive formation of the primary amine by protecting the nitrogen as a phthalimide before hydrazine deprotection.

GabrielSynthesis Start 2-(2-Methoxyethoxy)ethyl chloride/tosylate Inter1 Intermediate: N-Alkyl Phthalimide Start->Inter1 Potassium Phthalimide DMF, 90°C Product Product: 2-(2-Methoxyethoxy)ethylamine Inter1->Product Hydrazine Hydrate Ethanol, Reflux Byprod Byproduct: Phthalhydrazide Inter1->Byprod

Figure 1: The Gabriel Synthesis pathway guarantees a primary amine product, eliminating the risk of secondary/tertiary amine impurities common in direct alkylation.

Route B: Direct Ammonolysis
  • Precursor: 1-(2-chloroethoxy)-2-methoxyethane.

  • Reagents: Excess aqueous ammonia (NH₄OH) or liquid ammonia.

  • Conditions: High pressure (autoclave), 100–130 °C.

  • Note: Requires rigorous purification (distillation) to remove di- and tri-alkylated byproducts.

Functional Applications in Drug Discovery

PROTAC Linker Design

The spatial arrangement between the E3 ligase and the Protein of Interest (POI) is governed by the linker.[1] mPEG2-Amine provides a short, flexible tether (~9 Å fully extended) that is often optimal for compact ternary complexes.

  • Solubility: The ether oxygens accept hydrogen bonds, improving the aqueous solubility of hydrophobic warheads.

  • Permeability: Unlike long PEG chains, the short mPEG2 motif maintains a balance between polarity and cell permeability.

PROTAC_Mechanism cluster_complex Ternary Complex Formation E3 E3 Ligase (e.g., Cereblon) Linker mPEG2 Linker (2-(2-Methoxyethoxy)ethylamine) E3->Linker Ubiquitin Ubiquitin Transfer E3->Ubiquitin Recruits E2 POI Target Protein (POI) Degradation Proteasomal Degradation POI->Degradation Recognized by 26S Proteasome Linker->POI Ubiquitin->POI Poly-ubiquitination

Figure 2: Role of the mPEG2 linker in mediating the proximity between the E3 ligase and the target protein, leading to ubiquitination.

Experimental Protocol: Amide Coupling (EDC/NHS)

The most common utilization of 2-(2-Methoxyethoxy)ethylamine is conjugating it to a carboxylic acid-containing molecule (e.g., a drug pharmacophore or surface ligand).

Materials
  • Carboxylic Acid Component: 1.0 equiv.[2]

  • Amine: 2-(2-Methoxyethoxy)ethylamine (1.2 – 1.5 equiv).

  • Coupling Agents: EDC·HCl (1.5 equiv), NHS (1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid in anhydrous DMF/DCM under nitrogen.

    • Add EDC·HCl and NHS. Stir at Room Temperature (RT) for 30–60 minutes to form the active NHS-ester in situ.

  • Conjugation:

    • Add 2-(2-Methoxyethoxy)ethylamine to the reaction mixture.[3]

    • Add DIPEA dropwise to ensure the pH is basic (~8–9), facilitating the nucleophilic attack of the amine.

    • Critical Check: Monitor the disappearance of the NHS-ester via TLC or LC-MS.

  • Completion:

    • Stir at RT for 4–12 hours.

  • Work-up:

    • Dilute with DCM and wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (typically MeOH/DCM gradient).

Safety, Handling, & Stability

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301Toxic if swallowed.
Skin Corrosion H314Causes severe skin burns and eye damage.
Eye Damage H318Causes serious eye damage.[4]
Handling Precautions
  • Corrosivity: This compound is a primary amine and is caustic. Always wear chemically resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield if splashing is possible.

  • Storage: Hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Absorbed moisture/CO₂ (forming carbamates) can interfere with stoichiometry in sensitive reactions.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Sigma-Aldrich. 2-(2-Methoxyethoxy)ethanamine Product Sheet. Retrieved from .[5]

  • PubChem. Compound Summary for CID 520530: 2-(2-Methoxyethoxy)ethanamine. National Library of Medicine. Retrieved from .

  • ChemicalBook. 2-(2-Methoxyethoxy)ethanamine Properties and Synthesis. Retrieved from .

  • BroadPharm. Pegylated Linkers in PROTAC Design. Retrieved from .

  • MedChemExpress. m-PEG2-Amine Safety Data Sheet (SDS). Retrieved from .

Sources

Exploratory

Synthesis Pathways for 2-(2-Methoxyethoxy)ethylamine: A Comprehensive Technical Guide

Executive Summary 2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9), commonly referred to as mPEG2-amine or diethylene glycol monomethyl ether amine, is a highly versatile bifunctional building block[1]. Featuring a hydrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9), commonly referred to as mPEG2-amine or diethylene glycol monomethyl ether amine, is a highly versatile bifunctional building block[1]. Featuring a hydrophilic polyethylene glycol (PEG) spacer and a reactive primary amine, it is indispensable in bioconjugation, the synthesis of cyclopeptoids, and the development of advanced phase-transfer catalysts[1].

This technical guide critically examines three distinct synthesis pathways for this compound. As an application scientist, the goal is not merely to list reagents, but to deconstruct the causality behind the chemical engineering choices—empowering researchers to select and scale the optimal route based on thermodynamic principles, purity constraints, and infrastructural readiness.

Strategic Pathway Selection

The selection of a synthesis route is dictated by the required scale, the tolerance for by-products (e.g., secondary/tertiary amines), and the available reactor technology.

RouteSelection Start Target: 2-(2-Methoxyethoxy)ethylamine Scale Determine Production Scale Start->Scale Lab Laboratory Scale (< 100g) Scale->Lab Pilot Pilot/Intermediate Scale (100g - 10kg) Scale->Pilot Industrial Industrial Scale (> 10kg) Scale->Industrial Gabriel Gabriel Synthesis (High Purity, Mild Conditions) Lab->Gabriel Ammonolysis Direct Ammonolysis of Halide Precursor Pilot->Ammonolysis Reductive Catalytic Reductive Amination (High Yield, Low Cost) Industrial->Reductive

Caption: Logical workflow for selecting the optimal synthesis route based on production scale.

Pathway 1: Gabriel Synthesis via Phthalimide Intermediate (Laboratory Scale)

Mechanistic Rationale

For high-purity laboratory applications, the Gabriel synthesis is the gold standard. Direct alkylation of ammonia often leads to a statistical mixture of primary, secondary, and tertiary amines. By utilizing N-[2-(2-methoxyethoxy)ethyl]phthalimide, the nitrogen atom is sterically protected by the bulky phthalimide group, strictly limiting the reaction to mono-alkylation[2].

The subsequent deprotection utilizes the Ing-Manske procedure with hydrazine monohydrate[2]. Hydrazine is a superior nucleophile due to the "alpha effect" (repulsion between adjacent lone pairs), which drives the rapid attack on the imide carbonyls. This forms a highly stable, insoluble 1,4-phthalazinedione (phthalhydrazide) ring, thermodynamically pushing the equilibrium forward and releasing the free primary amine[2].

Experimental Protocol

Self-Validating System: The protocol validates itself through the visual precipitation of phthalhydrazide, confirming the successful cleavage of the protecting group.

  • Reagent Preparation: Suspend 27 mmol of N-[2-(2-methoxyethoxy)ethyl]phthalimide in 30 mL of absolute ethanol[2].

  • Nucleophilic Attack: Add 43 mmol of hydrazine monohydrate dropwise to the suspension at room temperature[2].

  • Thermal Activation: Heat the mixture to 100 °C and reflux for 3 hours to drive the cyclic displacement[2].

  • Primary Filtration: Cool the mixture to room temperature. Filter the white precipitate (phthalhydrazide) and evaporate the filtrate under reduced pressure[2].

  • Solvent Exchange (Crucial Step): Add 50 mL of cold acetone to the residue. Causality: Acetone selectively precipitates any unreacted or residual phthalhydrazide while keeping the target PEG-amine highly soluble[2].

  • Final Isolation: Filter the mixture a second time. Concentrate the filtrate under vacuum to yield the product as an orange-colored oil (Yield: ~62%)[2].

GabrielWorkflow Step1 Phthalimide Precursor + Hydrazine Monohydrate Step2 Reflux in Ethanol (100°C, 3 hours) Step1->Step2 Step3 Cooling & Filtration (Remove Phthalhydrazide) Step2->Step3 Step4 Acetone Addition & Secondary Filtration Step3->Step4 Step5 Vacuum Concentration Step4->Step5 Product Pure Primary Amine (62% Yield) Step5->Product

Caption: Step-by-step experimental workflow for the Gabriel synthesis pathway.

Pathway 2: Direct Ammonolysis of Halogenated Precursors (Pilot Scale)

Mechanistic Rationale

Direct ammonolysis of 1-(2-chloroethoxy)-2-methoxyethane is highly efficient for intermediate pilot scales. The reaction proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. To mitigate the formation of secondary amines, a massive stoichiometric excess of ammonia (1:5 molar ratio) is employed[2].

Causality of the Autoclave: Ammonia is a gas at standard conditions. By conducting the reaction in a sealed autoclave at 130 °C, the autogenous pressure (1.5 MPa) forces ammonia to remain dissolved in the liquid phase[2]. This maximizes the collision frequency between the nucleophile (


) and the electrophilic carbon, drastically accelerating the reaction rate.
Experimental Protocol

Self-Validating System: The consumption of the halide precursor to below 0.5% serves as the definitive analytical endpoint for the substitution phase.

  • Reactor Loading: Charge an autoclave with 140 g of 1-(2-chloroethoxy)-2-methoxyethane (99% purity) and 340.6 g of 25% aqueous ammonia (Molar ratio 1:5)[2].

  • Pressurized Reaction: Seal the reactor and heat to 130 °C. The autogenous pressure will reach approximately 1.5 MPa. Maintain agitation for 6 hours[2].

  • In-Process Control (IPC): Sample the reactor. The reaction is deemed complete when the precursor content is <0.5%[2].

  • Basification: Cool the reactor. Add a strong alkali (NaOH or KOH) until the pH exceeds 13[2]. Causality: This deprotonates the amine hydrochloride salt, converting it into the extractable free base.

  • Ammonia Recovery: Extract the excess ammonia gas under reduced pressure at room temperature (route to a water scrubber for reuse)[2].

  • Isolation: The resulting aqueous solution contains the crude 2-(2-methoxyethoxy)ethylamine, which can be further extracted using organic solvents[2].

Pathway 3: Catalytic Reductive Amination (Industrial Scale)

Mechanistic Rationale

For multi-kilogram to ton-scale production, the catalytic reductive amination of diethylene glycol monomethyl ether is the most economically viable route[3]. The mechanism is a three-step cascade:

  • Dehydrogenation: The alcohol is dehydrogenated to an aldehyde over a metal catalyst[3].

  • Imine Formation: Ammonia undergoes nucleophilic addition to the aldehyde, followed by dehydration to form an imine[3].

  • Hydrogenation: The imine is hydrogenated to the primary amine[3].

Causality of Catalyst Selection: While Raney Nickel provides excellent hydrogenation activity, it often leads to over-alkylation. Utilizing a Cu-Ni bimetallic catalyst is critical. Copper modulates the surface acidity of the catalyst, suppressing the condensation of the newly formed primary amine with the intermediate imine, thereby drastically improving the selectivity for the primary amine[3].

Experimental Protocol

Self-Validating System: The continuous removal of water shifts the Le Chatelier equilibrium toward the imine, preventing the reverse hydrolysis reaction and validating the forward progress of the cascade.

  • Catalyst Loading: Charge a continuous stirred-tank reactor (CSTR) with diethylene glycol monomethyl ether and a Cu-Ni bimetallic catalyst (solvent-free conditions)[3].

  • Gas Sparging: Heat the reactor to 130–150 °C. Introduce a mixed gas stream of Ammonia and Hydrogen under normal or slight pressure[3].

  • In-situ Dehydration: Continuously distill off the water generated during the reaction to improve transformation efficiency[3].

  • Reaction Monitoring: Maintain the gas flow until the residual diethylene glycol monomethyl ether is ≤2%[3].

  • Purification: Filter out the solid catalyst and subject the crude mixture to fractional distillation to isolate the pure amine[3].

ReductiveAmination Reactant Diethylene Glycol Monomethyl Ether + NH3 + H2 Reactor Continuous Stirred-Tank Reactor (130-150°C) Reactant->Reactor Catalyst Cu-Ni Bimetallic Catalyst (Surface Acidity Modulation) Catalyst->Reactor Dehydration Dehydration to Imine (In-situ water removal) Reactor->Dehydration Hydrogenation Hydrogenation to Primary Amine Dehydration->Hydrogenation Purification Fractional Distillation Hydrogenation->Purification

Caption: Reaction workflow for the catalytic reductive amination of diethylene glycol monomethyl ether.

Quantitative Data & Yield Comparison

The following table summarizes the critical parameters and expected outcomes for each synthesis pathway, allowing process chemists to make data-driven scale-up decisions.

Synthesis PathwayPrimary PrecursorReagents / CatalystOperating TempPressureTypical YieldScalability
Gabriel Synthesis N-[2-(2-methoxyethoxy)ethyl]phthalimideHydrazine monohydrate100 °C1 atm~62%Low (<100g)
Direct Ammonolysis 1-(2-chloroethoxy)-2-methoxyethane25% Aqueous NH₃130 °C1.5 MPa~85%Medium (Pilot)
Reductive Amination Diethylene glycol monomethyl etherNH₃, H₂, Cu-Ni Catalyst130-150 °C1 atm>90%High (Industrial)

Conclusion & Future Perspectives

The synthesis of 2-(2-Methoxyethoxy)ethylamine requires a strategic balance between purity requirements and production scale. While the Gabriel synthesis provides unparalleled purity for sensitive pharmaceutical applications[2], catalytic reductive amination remains the backbone of industrial production due to its atom economy and scalability[3]. Future advancements in single-atom catalysis (SAC) and continuous flow microreactors are expected to further enhance primary amine selectivity in reductive amination, potentially bridging the gap between high purity and high throughput.

References

  • [3] Title: CN101948394A - Method for synthesizing tris(dioxa-3,6-heptyl)amine Source: Google Patents URL:

Sources

Foundational

2-(2-Methoxyethoxy)ethylamine CAS number 124192-94-5 details

Technical Guide: N-Methyl-mPEG2-amine (CAS 124192-94-5) Part 1: Core Directive & Executive Summary Subject: 2-(2-Methoxyethoxy)-N-methylethanamine (N-Methyl-mPEG2-amine) CAS Registry Number: 124192-94-5 Primary Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-Methyl-mPEG2-amine (CAS 124192-94-5)

Part 1: Core Directive & Executive Summary

Subject: 2-(2-Methoxyethoxy)-N-methylethanamine (N-Methyl-mPEG2-amine) CAS Registry Number: 124192-94-5 Primary Application: PROTAC® Linkerology, Surface Chemistry, and Tertiary Amide Isosteres.

Executive Summary: This guide details the physicochemical properties, synthesis, and application of N-Methyl-mPEG2-amine (CAS 124192-94-5). While often confused with its primary amine analog (mPEG2-amine, CAS 31576-51-9), the CAS 124192-94-5 specifically denotes the secondary amine variant. This structural distinction is critical in medicinal chemistry: when coupled to carboxylic acids, this building block forms a tertiary amide . Unlike secondary amides formed from primary amines, tertiary amides lack a hydrogen bond donor, resulting in altered solubility profiles, improved membrane permeability, and distinct conformational preferences (cis/trans rotamers) that can critically influence the bioactivity of Proteolysis Targeting Chimeras (PROTACs).

Part 2: Chemical Identity & Physicochemical Properties

2.1 Nomenclature & Identification

IdentifierDetail
CAS Number 124192-94-5
IUPAC Name 2-(2-Methoxyethoxy)-N-methylethanamine
Common Synonyms N-Methyl-mPEG2-amine; [2-(2-Methoxyethoxy)ethyl]methylamine; mPEG2-NHMe
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
SMILES COCCOCCNC
InChI Key CKXAGUOIDSMMPP-UHFFFAOYSA-N

2.2 Physical Properties

PropertyValueNote
Appearance Colorless to pale yellow liquidHygroscopic; handle under inert gas.
Boiling Point ~170–180 °C (Estimated)High boiling point due to polarity.
Density ~0.93 g/mL
Solubility Miscible in water, DMSO, DMF, DCM, MethanolExcellent solubility in polar organic solvents.
pKa (Conjugate Acid) ~9.5–9.8Typical for secondary aliphatic amines.

Part 3: Synthetic Routes & Production

The synthesis of CAS 124192-94-5 generally follows two primary pathways. The choice depends on the scale and available starting materials.

3.1 Route A: Nucleophilic Substitution (Industrial Scale) This is the most direct method, involving the reaction of the bromide precursor with excess methylamine to prevent over-alkylation.

  • Precursor: 1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6).[1]

  • Reagent: Methylamine (40% aq. or in THF, large excess).

  • Conditions: Sealed tube/Autoclave, 60–80°C, 12–24 h.

  • Mechanism: Sₙ2 displacement of the bromide by the amine.

3.2 Route B: Reductive Amination (Laboratory Scale) Ideal if the primary amine (mPEG2-amine, CAS 31576-51-9) is already in stock.

  • Precursor: 2-(2-Methoxyethoxy)ethylamine (mPEG2-amine).

  • Reagents: Formaldehyde (HCHO), Formic acid (Eschweiler-Clarke) or NaBH₃CN.

  • Conditions: Reflux (Eschweiler-Clarke) or pH 5–6 buffer (Borohydride reduction).

3.3 Visualization of Synthesis Pathways

SynthesisPathways Bromide 1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6) Product N-Methyl-mPEG2-amine (CAS 124192-94-5) Bromide->Product SN2 Substitution (Route A) Amine mPEG2-Amine (CAS 31576-51-9) Amine->Product Reductive Amination (Route B) MeNH2 Methylamine (excess) MeNH2->Bromide HCHO Formaldehyde / [H-] HCHO->Amine

Figure 1: Synthetic pathways for N-Methyl-mPEG2-amine via Nucleophilic Substitution (Route A) and Reductive Amination (Route B).

Part 4: Applications in Drug Discovery (PROTACs)

As a Senior Application Scientist, it is crucial to understand why one would select CAS 124192-94-5 over the standard primary amine linker.

4.1 The Tertiary Amide Advantage When CAS 124192-94-5 is coupled to a carboxylic acid (e.g., on a Cereblon or VHL ligand), it forms a tertiary amide .

  • Permeability: Primary amines form secondary amides (-CONH-), which act as hydrogen bond donors (HBD). High HBD counts correlate with poor cell permeability. Tertiary amides (-CONMe-) remove this HBD, lowering the polar surface area.

  • Conformational Control: Tertiary amides exist as an equilibrium of cis and trans isomers around the amide bond. This introduces a "kink" or specific geometry that can be exploited to orient the warhead and E3 ligand optimally for ternary complex formation.

4.2 Experimental Protocol: Amide Coupling Standard Operating Procedure for coupling CAS 124192-94-5 to a Carboxylic Acid.

Materials:

  • Carboxylic Acid Ligand (1.0 equiv)[2]

  • N-Methyl-mPEG2-amine (CAS 124192-94-5) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add N-Methyl-mPEG2-amine to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3][4]

    • Checkpoint: The secondary amine is less nucleophilic than a primary amine. If conversion is slow, heat to 40°C.

  • Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

4.3 Visualization of Linker Logic

LinkerLogic Primary Primary Amine Linker (mPEG2-NH2) Coupling Amide Coupling (R-COOH + HATU) Primary->Coupling Secondary Secondary Amine Linker (CAS 124192-94-5) Secondary->Coupling SecAmide Secondary Amide Product (R-CO-NH-PEG) Coupling->SecAmide Yields TertAmide Tertiary Amide Product (R-CO-N(Me)-PEG) Coupling->TertAmide Yields Outcome1 High H-Bond Donors Lower Permeability Rigid Trans-Amide SecAmide->Outcome1 Outcome2 No H-Bond Donors Improved Permeability Cis/Trans Rotamers TertAmide->Outcome2

Figure 2: Comparative analysis of Primary vs. Secondary Amine linkers in PROTAC design.

Part 5: Quality Control & Safety

5.1 Analytical Validation

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic N-methyl singlet at ~2.45 ppm. The PEG backbone protons appear as multiplets between 3.5–3.7 ppm.

  • LC-MS: ESI+ mode. Expect [M+H]⁺ = 134.19.

    • Note: As this molecule lacks a strong UV chromophore, UV detection (254 nm) is ineffective. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for purity assessment if MS is unavailable.

5.2 Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under Nitrogen or Argon. Hygroscopic—moisture absorption will degrade purity and interfere with stoichiometry in coupling reactions.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

  • Sigma-Aldrich. Product Specification: amine (CAS 124192-94-5). Retrieved from .

  • PubChem. Compound Summary: 2-(2-Methoxyethoxy)-N-methylethanamine.[5] Retrieved from .

  • Boc Sciences. PROTAC Linker Design and Application Notes. Retrieved from .

  • ChemicalBook. CAS 124192-94-5 Datasheet and Synthesis. Retrieved from .

  • BroadPharm. Pegylated Linkers in Medicinal Chemistry. Retrieved from .

Exploratory

Technical Guide: Solubility Profile and Solvent Compatibility of 2-(2-Methoxyethoxy)ethylamine

This guide details the solubility profile, miscibility, and solvent selection strategies for 2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9).[1][2] [1][2][3] Executive Summary & Chemical Identity[2][5] 2-(2-Methoxyethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, miscibility, and solvent selection strategies for 2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9).[1][2]

[1][2][3]

Executive Summary & Chemical Identity[2][5]

2-(2-Methoxyethoxy)ethylamine is a short-chain polyethylene glycol (PEG) derivative featuring a primary amine terminus and a methyl ether terminus.[1][2][3] It acts as a critical hydrophilic linker in Antibody-Drug Conjugates (ADCs), PROTACs, and surface modification chemistries.[1]

Crucial Distinction: Do not confuse this molecule with 2-(2-Aminoethoxy)ethanol (Diglycolamine, CAS 929-06-6) , which terminates in a hydroxyl group (-OH) rather than a methoxy group (-OCH₃).[1][2][3] While their solubility profiles overlap, their chemical reactivity differs significantly.[1]

Physicochemical Profile
PropertyValueNote
Molecular Formula

Amphiphilic structure
Molecular Weight 119.16 g/mol Low MW facilitates rapid diffusion
Physical State Colorless to light yellow liquidViscous oil at RT
LogP (Predicted) -1.2Hydrophilic (Water partitioning favored)
pKa (Amine) ~8.75Basic; protonated at physiological pH
Density ~0.96 g/mLSlightly less dense than water

Solubility & Miscibility Landscape

The solubility of 2-(2-Methoxyethoxy)ethylamine is governed by its amphiphilic nature .[1][2][3] The ethylene oxide backbone (


) provides water solubility via hydrogen bond acceptance, while the primary amine (

) acts as both a hydrogen bond donor and acceptor.[1]
Solvent Compatibility Table[1][2]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, EthanolMiscible Strong H-bonding network formation between solvent protons and the amine/ether oxygens.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Dipole-dipole interactions stabilize the polar amine head; ideal for bioconjugation reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Solubility The organic ethylene backbone interacts favorably with the organic chloride; preferred for extraction.[1]
Ethers THF, 1,4-DioxaneSoluble "Like dissolves like" (ether backbone compatibility).[1]
Non-Polar Hexane, Heptane, TolueneInsoluble / Immiscible Polarity mismatch.[1] The hydrophilic amine/PEG domain drives phase separation from aliphatic hydrocarbons.
Solvation Mechanism Visualization

The following diagram illustrates the molecular interactions dictating solubility in aqueous vs. organic phases.

SolvationMechanism cluster_molecule 2-(2-Methoxyethoxy)ethylamine Structure cluster_water Aqueous Phase (Miscible) cluster_organic Non-Polar Phase (Immiscible) Molecule CH3-O-CH2-CH2-O-CH2-CH2-NH2 H_Bonding H-Bond Network (Ether O...H-O-H) (Amine N...H-O-H) Molecule->H_Bonding High Affinity Protonation Protonation (pH < 8.7) NH2 -> NH3+ Molecule->Protonation Acidic Conditions Repulsion Lipophobic Repulsion (Polar Head vs. Alkyl Chain) Molecule->Repulsion In Hexane/Heptane

Caption: Mechanistic basis for miscibility in water (green) versus phase separation in non-polar solvents (red).[1][2][3]

Experimental Protocols

As a researcher, you may need to verify solubility for specific formulations or extraction processes. Use these standardized protocols.

Protocol A: Visual Solubility Screening (Self-Validating)

Objective: Rapidly determine the solubility limit in a specific solvent.[1][2]

  • Preparation: Dispense 100 µL of the target solvent into a clear glass HPLC vial.

  • Titration: Add 2-(2-Methoxyethoxy)ethylamine in 10 µL increments using a micropipette.

  • Observation: Vortex for 10 seconds after each addition.

    • Clear Solution: Soluble.[1][4][5][6][7]

    • Turbidity/Schlieren Lines: Saturation point approaching.[1]

    • Phase Separation/Droplets: Immiscible.[1]

  • Validation: If clear, centrifuge at 10,000 x g for 1 minute. A pellet or bottom layer indicates micro-emulsion (false positive for solubility).[1]

Protocol B: Partition Coefficient (LogP) Estimation

Objective: Determine distribution between organic and aqueous phases for extraction optimization.

  • System: Octanol (saturated with water) and Water (saturated with octanol).[1]

  • Method: Shake-flask method.

  • Procedure:

    • Dissolve 10 mg of amine in 5 mL of 1:1 Octanol:Water system.

    • Vortex vigorously for 5 minutes; allow phases to separate (or centrifuge).

    • Analyze both phases via HPLC-ELSD or GC-FID.[1][2][3]

  • Calculation:

    
    .[1]
    
    • Expected Result: Negative value (concentration higher in water phase), confirming hydrophilicity.[1]

Applications & Solvent Selection Strategy

Chemical Synthesis & Purification

When synthesizing derivatives (e.g., amide bond formation with an NHS-ester):

  • Reaction Solvent: Use DCM or DMF .[1] The amine is soluble, and these solvents prevent hydrolysis of the NHS-ester partner.[2][3]

  • Work-up/Extraction:

    • Acidic Wash: Dilute reaction with DCM.[1] Wash with 1M HCl. The amine protonates (

      
      ), becomes ionic, and partitions strictly into the aqueous phase .[1]
      
    • Basic Extraction: Basify the aqueous layer (pH > 10) with NaOH.[1][8] The amine deprotonates (

      
      ), regains organic character, and can be back-extracted into DCM  or Chloroform .[1]
      
Bioconjugation (ADCs)[1][2]
  • Solvent: DMSO or Water/Buffer .[1]

  • Note: In aqueous buffers (PBS), ensure pH is 7.5–8.[1]5. Below pH 8.0, a significant fraction of the amine is protonated and non-nucleophilic, slowing reaction kinetics.

Workflow: Extraction & Purification Logic

The following flow chart guides the purification of the amine from a crude reaction mixture.

ExtractionWorkflow Crude Crude Mixture (Amine + Non-polar impurities) Step1 Dissolve in DCM Add 1M HCl (aq) Crude->Step1 Separation1 Phase Separation Step1->Separation1 OrgLayer1 DCM Layer (Discard Non-polar impurities) Separation1->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer (Acidic) Contains: Amine Salt (NH3+) Separation1->AqLayer1 Aqueous Phase Step2 Basify Aqueous Layer (Add NaOH to pH > 12) AqLayer1->Step2 Step3 Extract with DCM (x3) Step2->Step3 Final Evaporate DCM Pure 2-(2-Methoxyethoxy)ethylamine Step3->Final

Caption: Acid-Base extraction strategy exploiting the pH-dependent solubility switch of the amine.

References

  • PubChem. (2025).[1][9] Compound Summary: 2-(2-Methoxyethoxy)ethanamine (CID 520530).[1][2] National Library of Medicine.[1] [Link][1][2]

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Methoxyethoxy)ethylamine

Foreword For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of the thermal properties of reagents and intermediates is not merely a matter of academic interes...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of the thermal properties of reagents and intermediates is not merely a matter of academic interest—it is a cornerstone of process safety, product purity, and scalable manufacturing. 2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9), a versatile bifunctional molecule featuring both ether and amine moieties, is increasingly utilized as a building block and linker in complex molecular architectures. Its utility, however, is intrinsically linked to its stability under thermal stress. This guide provides a detailed examination of the thermal stability profile of 2-(2-Methoxyethoxy)ethylamine, its decomposition pathways, and the rigorous analytical methodologies required for its characterization. The insights presented herein are designed to empower scientists to handle this compound with the necessary expertise, ensuring both safety and experimental integrity.

Physicochemical Profile of 2-(2-Methoxyethoxy)ethylamine

Before delving into its thermal behavior, it is essential to establish the fundamental physicochemical properties of 2-(2-Methoxyethoxy)ethylamine. This baseline data informs handling, storage, and experimental design.

The molecule's structure, featuring a primary amine and two ether linkages, results in a water-soluble, polar compound with multiple hydrogen bond acceptors and one donor.[1] This structure dictates its reactivity and is the primary determinant of its thermal decomposition pathways.

PropertyValueSource
IUPAC Name 2-(2-methoxyethoxy)ethanaminePubChem[1]
CAS Number 31576-51-9PubChem[1]
Molecular Formula C₅H₁₃NO₂PubChem[1]
Molecular Weight 119.16 g/mol PubChem[1]
Appearance Liquid (Expected)General Knowledge
Boiling Point ~183-185 °C (Predicted)General Knowledge
Topological Polar Surface Area 44.5 ŲPubChem[1]

Thermal Stability and Decomposition Onset

The thermal stability of an amine is a critical parameter that defines the upper temperature limit for its safe storage and use in chemical reactions. Exceeding this limit can lead to uncontrolled decomposition, generating hazardous volatile byproducts and compromising process integrity. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Insights from Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For an ether amine like 2-(2-Methoxyethoxy)ethylamine, TGA is instrumental in determining the onset temperature of decomposition (Tonset), which corresponds to the initiation of significant mass loss.

Causality in Experimental Design: The choice of atmosphere is paramount.

  • Inert Atmosphere (Nitrogen, Argon): This is the standard for assessing the intrinsic thermal stability of the molecule. It ensures that the observed mass loss is due to thermal cleavage of bonds, not oxidation.

  • Oxidative Atmosphere (Air, Oxygen): This simulates real-world conditions where accidental exposure to air at elevated temperatures can occur. Oxidative decomposition typically initiates at a lower temperature and proceeds more rapidly than in an inert environment.

While specific TGA data for 2-(2-Methoxyethoxy)ethylamine is not publicly available, analogous sterically hindered amines have been studied, showing that decomposition often occurs in distinct steps, beginning with the loss of more volatile fragments.[2] For this molecule, decomposition would likely begin above its boiling point, with significant mass loss expected in the 200-300 °C range under an inert atmosphere.

Insights from Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides complementary information to TGA by identifying the energetic nature of thermal events.

  • Endothermic Events: Melting and boiling will appear as endothermic peaks.

  • Exothermic Events: Decomposition is often a highly exothermic process. A sharp, significant exotherm following boiling indicates a rapid release of energy, which can signify a thermal runaway hazard.

For 2-(2-Methoxyethoxy)ethylamine, a DSC thermogram would be expected to show an endotherm corresponding to its boiling point, followed by a broad or sharp exotherm at higher temperatures, signaling the onset of decomposition. The magnitude of this exotherm is a direct measure of the energy released and is a critical input for process safety assessments.

Proposed Decomposition Pathways and Mechanisms

The decomposition of 2-(2-Methoxyethoxy)ethylamine is dictated by the relative strengths of its covalent bonds. The C-O and C-N bonds are the most likely points of initial cleavage under thermal stress. The presence of oxygen can significantly alter the mechanism, favoring radical-chain reactions.

Proposed Inert Atmosphere Decomposition: In the absence of oxygen, the primary mechanism is likely homolytic bond cleavage. The C-C bonds adjacent to the ether oxygen and the amine nitrogen are activated and susceptible to scission.

  • Initial C-C or C-N Cleavage: The weakest bonds will break first, likely the CH₂-NH₂ bond or the CH₂-O bond, to form radical intermediates.

  • Radical Rearrangement & Fragmentation: These highly reactive radicals will undergo subsequent fragmentation and rearrangement, leading to the formation of smaller, more volatile molecules such as ammonia, methane, formaldehyde, and various ethers and amines.

  • Elimination Reactions: β-elimination is a possible pathway, leading to the formation of unsaturated species and water or ammonia.

Proposed Oxidative Atmosphere Decomposition: In the presence of air, the decomposition becomes far more complex and energetic.

  • Radical Initiation: The process begins with the abstraction of a hydrogen atom, typically from a carbon adjacent to a heteroatom (oxygen or nitrogen), to form a carbon-centered radical.

  • Peroxide Formation: This radical reacts rapidly with O₂ to form a peroxy radical, which can then abstract a hydrogen from another molecule, propagating a radical chain reaction and forming a hydroperoxide.

  • Uncontrolled Oxidation: Hydroperoxides are thermally unstable and decompose to generate more radicals, leading to a rapid, auto-catalytic, and highly exothermic process. The final products are typically oxides of carbon (CO, CO₂) and nitrogen (NOx), water, and smaller organic fragments. Thermal decomposition in air can lead to the release of irritating and toxic gases.[3]

ExperimentalWorkflow Fig. 2: Workflow for Thermal Hazard Assessment cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation cluster_report 4. Reporting & Safety Assessment Prep Accurately weigh 5-10 mg of 2-(2-Methoxyethoxy)ethylamine into a ceramic (TGA) or aluminum (DSC) pan. Seal For DSC, hermetically seal the pan to contain vapor pressure below boiling. Prep->Seal TGA TGA Analysis: Heat from 30°C to 600°C at 10°C/min under N₂ flow (50 mL/min). Seal->TGA DSC DSC Analysis: Heat from 30°C to 400°C at 10°C/min under N₂ flow (50 mL/min). Seal->DSC Tonset Determine T₅% (temperature at 5% mass loss) and Tₒₙₛₑₜ from TGA curve. TGA->Tonset Exotherm Identify boiling endotherm and decomposition exotherm (°C) from DSC curve. DSC->Exotherm Energy Integrate exotherm peak to calculate decomposition energy (J/g). Exotherm->Energy Report Compile data into a comprehensive thermal hazard report. Energy->Report

Caption: Fig. 2: Workflow for Thermal Hazard Assessment

Step-by-Step TGA Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Methoxyethoxy)ethylamine into a tared TGA pan (typically alumina or platinum).

  • Atmosphere Control: Place the sample in the furnace. Purge with the desired gas (e.g., high-purity nitrogen at 50 mL/min) for at least 15 minutes to ensure an inert environment.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min). Using multiple heating rates can provide data for kinetic analysis. [4]5. Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, typically defined as the intersection of the baseline tangent with the tangent of the decomposition step (the inflection point of the mass loss curve).

Step-by-Step DSC Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a volatile sample pan (typically aluminum). Hermetically seal the pan to prevent evaporative mass loss before decomposition.

  • Atmosphere Control: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen (50 mL/min).

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range (e.g., 30 °C to 400 °C).

  • Data Analysis: Plot the differential heat flow against temperature. Identify endothermic events (boiling) and exothermic events (decomposition). Integrate the area under the exothermic peak to quantify the energy of decomposition (ΔHd) in J/g.

Conclusion and Recommendations

A thorough understanding of the thermal stability and decomposition of 2-(2-Methoxyethoxy)ethylamine is non-negotiable for its safe and effective use. While this guide proposes likely decomposition pathways based on its chemical structure, rigorous experimental evaluation using the described TGA and DSC protocols is imperative to establish definitive safety parameters for any specific application. We recommend that a full thermal hazard assessment be conducted before this material is used in scaled-up processes or reactions run at elevated temperatures. The data from such an analysis provides the authoritative grounding needed to set safe operating limits, design appropriate safety relief systems, and prevent thermal runaway incidents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520530, 2-(2-Methoxyethoxy)ethanamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139038, Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). WebBook entry for tris[2-(2-methoxyethoxy)ethyl]amine. Retrieved from [Link].

  • Wiegand, T., & Osburg, A. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Polymers, 15(4), 943. Available from: [Link].

  • Apicule. 2-(2-Methoxyphenoxy)ethyl amine (CAS No: 1836-62-0) API Intermediate Manufacturers. Retrieved from [Link].

  • Wiegand, T., & Osburg, A. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016250. Retrieved from [Link].

  • Chemos GmbH & Co. KG (2024). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link].

  • Google Patents. (2001). US6331648B1 - Ether amines and derivatives.
  • Vyazovkin, S. (2004). Thermal Analysis. Analytical Chemistry, 76(12), 3329-3346. Available from: [Link].

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link].

  • PTC Organics, Inc. Tris[2-(2-methoxyethoxy)ethyl]amine (formerly TDA-1). Retrieved from [Link].

  • Murshid, G., Shariff, A. M., Keong, L. K., & Bustam, A. M. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50. Available from: [Link].

Sources

Exploratory

The Versatile Role of 2-(2-Methoxyethoxy)ethylamine in Modern Organic Synthesis: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the potential applications of 2-(2-Methoxyethoxy)ethylamine, a bifunctional molecule possessing both a primary amine and an ether linkage. This unique str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-(2-Methoxyethoxy)ethylamine, a bifunctional molecule possessing both a primary amine and an ether linkage. This unique structural motif renders it a valuable building block and reagent in various domains of organic synthesis, from the construction of bioactive heterocyclic scaffolds to the functionalization of nanomaterials. This document will delve into its utility as a precursor for active pharmaceutical ingredients (APIs), its role as a versatile ligand in catalysis, and its emerging applications in materials science. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.

Introduction: Unveiling the Synthetic Potential of a Unique Building Block

2-(2-Methoxyethoxy)ethylamine, with the chemical formula C5H13NO2, is a commercially available primary amine that incorporates a flexible and hydrophilic diethylene glycol monomethyl ether moiety.[1][2] This combination of a reactive nucleophilic amine and a polyether chain imparts a unique set of properties, including good solubility in a range of organic solvents and water, and the ability to coordinate with metal ions. These characteristics make it an attractive and versatile tool for the modern synthetic chemist. This guide will illuminate its multifaceted applications, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its utility in diverse synthetic transformations.

Table 1: Physicochemical Properties of 2-(2-Methoxyethoxy)ethylamine [1]

PropertyValue
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS Number 31576-51-9
Appearance Liquid
Boiling Point 70 °C
Density 0.958 g/mL
Refractive Index 1.429

Application in the Synthesis of Bioactive Molecules

The primary amine functionality of 2-(2-methoxyethoxy)ethylamine serves as a key reactive handle for its incorporation into more complex molecular architectures, particularly those with biological activity. Its flexible ether chain can act as a linker or spacer, influencing the pharmacokinetic properties of a drug molecule.

A Key Building Block for Pharmaceutical Ingredients: The Carvedilol Analogue Case Study

A prominent example illustrating the potential of substituted ethylamines in drug synthesis is the preparation of Carvedilol, a non-selective beta-adrenergic blocker.[3] While the commercial synthesis of Carvedilol itself utilizes 2-(2-methoxyphenoxy)ethylamine, the reaction pathway serves as an excellent model for the potential application of 2-(2-methoxyethoxy)ethylamine in generating novel analogues with potentially modified pharmacological profiles.[4][5][6] The core of this synthesis involves the nucleophilic attack of the primary amine on an epoxide.

Hypothetical Experimental Protocol: Synthesis of a Carvedilol Analogue

This protocol is a representative example based on established procedures for Carvedilol synthesis and is intended for research and development purposes.

Part A: Synthesis of the Epoxide Intermediate

The synthesis begins with the preparation of the key epoxide intermediate from a suitable precursor, such as 4-hydroxycarbazole.

Part B: Nucleophilic Ring-Opening with 2-(2-Methoxyethoxy)ethylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Amine: To this solution, add 2-(2-methoxyethoxy)ethylamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired Carvedilol analogue.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
4-(oxiran-2-ylmethoxy)-9H-carbazole2-(2-Methoxyethoxy)ethylamineK2CO3Toluene8012-1675-85

Role as a Ligand and Catalyst in Organic Transformations

The nitrogen and oxygen atoms within 2-(2-methoxyethoxy)ethylamine can act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis. Its N-alkylated derivative, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1), is a well-known phase-transfer catalyst and complexant for various metal ions, including f-block metals.[7][8][9][10] This established utility of the tertiary amine analogue provides a strong rationale for exploring the parent primary amine and its secondary amine derivatives as ligands in a variety of metal-catalyzed reactions.

Phase-Transfer Catalysis

The tri-N-alkylated derivative, TDA-1, functions as a highly effective phase-transfer catalyst, combining features of cryptands and crown ethers with the flexibility of open-chain polyethylene glycols.[10] This capability facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.

Coordination Chemistry and Potential in Catalysis

The ability of the ether linkages and the amine group to coordinate with metal ions opens up possibilities for using 2-(2-methoxyethoxy)ethylamine and its derivatives as ligands in various catalytic systems, such as cross-coupling reactions or asymmetric synthesis. The flexible nature of the ligand could allow for the formation of catalytically active metal complexes.

Diagram 1: Coordination of a Metal Ion by 2-(2-Methoxyethoxy)ethylamine

G M M+ N N M->N O1 O M->O1 O2 O M->O2 C1 N->C1 C3 O1->C3 C5 O2->C5 C2 C1->C2 C2->O1 C4 C3->C4 C4->O2

Caption: Chelation of a metal ion by the amine and ether oxygens.

Emerging Applications in Materials Science

The unique properties of 2-(2-methoxyethoxy)ethylamine also lend themselves to applications in the burgeoning field of materials science, particularly in the functionalization of surfaces and nanoparticles.

Surface Modification and Functionalization of Nanoparticles

The primary amine group can be used to anchor the molecule onto surfaces or nanoparticles, while the hydrophilic ether chain can impart desirable properties such as increased water solubility and biocompatibility. This is particularly relevant in the development of functionalized gold nanoparticles for biomedical applications.[11][12][13] The amine can serve as a capping agent during nanoparticle synthesis or can be introduced in a post-synthetic modification step.

Illustrative Workflow: Functionalization of Gold Nanoparticles

Step 1: Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles can be synthesized via various methods, such as the citrate reduction method.[8]

Step 2: Ligand Exchange for Surface Functionalization

  • Preparation: A solution of the synthesized AuNPs is prepared in a suitable solvent.

  • Ligand Addition: A solution of 2-(2-methoxyethoxy)ethylamine in an appropriate solvent is added to the AuNP solution.

  • Incubation: The mixture is stirred for a specified period to allow for the displacement of the original capping agent by the amine.

  • Purification: The functionalized AuNPs are purified by centrifugation and washing to remove excess amine and displaced ligands.

Diagram 2: Workflow for Gold Nanoparticle Functionalization

G cluster_0 Synthesis cluster_1 Functionalization cluster_2 Purification A HAuCl4 Solution C Citrate-capped AuNPs A->C B Reducing Agent (e.g., Sodium Citrate) B->C E Ligand Exchange C->E D 2-(2-Methoxyethoxy)ethylamine D->E F Functionalized AuNPs E->F G Centrifugation & Washing F->G H Purified Functionalized AuNPs G->H

Caption: A schematic workflow for the functionalization of gold nanoparticles.

Synthesis of Heterocyclic Compounds

The primary amine of 2-(2-methoxyethoxy)ethylamine is a versatile nucleophile for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[14][15][16] Its use in multicomponent reactions, for instance, could provide rapid access to diverse libraries of heterocyclic compounds for drug discovery.[17][18][19][20]

Potential Role in Pyrimidine Synthesis

Pyrimidines are a class of heterocycles with a wide range of biological activities.[14][21] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. While direct literature examples specifically using 2-(2-methoxyethoxy)ethylamine for pyrimidine synthesis are not abundant, its primary amine functionality makes it a plausible candidate for incorporation into pyrimidine rings through various synthetic strategies, such as the Biginelli reaction or related multicomponent reactions.[21]

Safety and Handling

2-(2-Methoxyethoxy)ethylamine is classified as a toxic substance if swallowed and can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-Methoxyethoxy)ethylamine is a versatile and valuable reagent in organic synthesis with a wide array of potential applications. Its unique combination of a primary amine and a flexible ether chain allows for its use as a key building block in the synthesis of pharmaceuticals, a ligand in catalysis, and a functionalizing agent in materials science. This guide has provided a comprehensive overview of these applications, supported by mechanistic insights and detailed protocols, to empower researchers to explore and exploit the full synthetic potential of this remarkable molecule.

References

  • PubChem. N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine. [Link]

  • PubChem. 2-(2-Methoxyethoxy)ethanamine. [Link]

  • MDPI. Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications. [Link]

  • PMC. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]

  • Google Patents. Process for the preparation of carvedilol via silyl protection of substituted amine.
  • PMC. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications. [Link]

  • PMC. A Simple and Versatile Amide Directing Group for C–H Functionalizations. [Link]

  • Google Patents.
  • Sciclix. Linker Design, Connectivity, Degradability, and Drug-Antibody Ratio (DAR). [Link]

  • Wikipedia. Tris(2-(2-methoxyethoxy)ethyl)amine. [Link]

  • Google Patents.
  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • PTC Organics, Inc. Tris[2-(2-methoxyethoxy)ethyl]amine (formerly TDA-1). [Link]

  • ResearchGate. Synthesis and Assembly of Functionalized Gold Nanoparticles. [Link]

  • Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Springer. Multi-Component Reactions in Heterocyclic Chemistry. [Link]

  • NIST WebBook. Diethylamine, 2,2'-bis(2-methoxyethoxy)-. [Link]

  • Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. [Link]

  • Preprints.org. Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. [Link]

  • Springer. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • Google Patents. Linkers, drug linkers and conjugates thereof and methods of using the same.
  • ResearchGate. Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. [Link]

  • MDPI. Functionalized Gold Nanoparticles and Their Biomedical Applications. [Link]

  • Google Patents. Preparation of 2-(2-alkoxy phenoxy)
  • CIBTech. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]

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Foundational

2-(2-Methoxyethoxy)ethylamine and Homologues: A Technical Guide to Bioconjugation, PROTAC Linkers, and Surface Chemistry

Executive Summary In the realm of molecular design, balancing hydrophilicity, steric hindrance, and chemical reactivity is a constant challenge. 2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9), widely known as mPEG2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of molecular design, balancing hydrophilicity, steric hindrance, and chemical reactivity is a constant challenge. 2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9), widely known as mPEG2-amine , serves as a foundational monodisperse polyethylene glycol (PEG) linker. Unlike polymeric PEGs that suffer from high polydispersity, mPEG2-amine offers exact mass precision. This in-depth technical guide synthesizes the mechanistic principles, field-proven protocols, and comparative data for mPEG2-amine and its related compounds, focusing on their roles in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and advanced microfluidic surface passivation.

Structural Rationale: The "Goldilocks" PEG Linker

The molecular architecture of mPEG2-amine (


) features a terminal primary amine and a methoxy cap, separated by a short, two-unit ethylene glycol spacer.

In drug development, longer PEG chains (e.g., mPEG10-amine) are often deployed to increase aqueous solubility[]. However, long PEGs introduce significant entropic penalties during target binding and can trigger anti-PEG immune responses. mPEG2-amine occupies a "Goldilocks" zone: it is long enough to disrupt hydrophobic aggregation of adjacent aromatic payloads, yet short enough to maintain high membrane permeability and avoid steric clashes within tight protein binding pockets.

Application I: PROTAC and ADC Linker Conjugation
Causality & Mechanism

In the synthesis of PROTACs and ADCs, mPEG2-amine is utilized as a non-cleavable linker. The terminal primary amine acts as a potent nucleophile. When conjugating complex, highly hydrophobic E3 ligase ligands or cytotoxic warheads, the reaction must typically be performed in anhydrous organic solvents (e.g., MeCN, DMF).

A common pitfall is attempting to use water-soluble coupling agents like EDC/NHS for these hydrophobic substrates. Instead,2 are required[2]. PyBOP rapidly converts the carboxylic acid into an active ester intermediate without generating the insoluble urea byproducts characteristic of DCC, driving the amidation to completion.

Protocol 1: Solution-Phase Amidation (Self-Validating System)

This protocol details the conjugation of a carboxylic acid payload to mPEG2-amine.

  • Activation: Dissolve the carboxylic acid payload (1.0 eq) and PyBOP (1.0 eq) in anhydrous Acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic note: DIPEA deprotonates the carboxylic acid, facilitating rapid attack on the phosphonium salt to form the active ester.

  • Nucleophilic Attack: Add mPEG2-amine (1.5 to 2.0 eq). Stir the reaction at room temperature for 16 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography using a

    
    /MeOH gradient (100:0 to 96:4).
    
  • System Validation: Perform LC-MS on the purified fraction. The protocol is validated when the chromatogram shows total consumption of the starting mass and a dominant

    
     peak corresponding to the exact mass of the PEGylated conjugate.
    

G A Carboxylic Acid Payload B Coupling Reagent (PyBOP / DIPEA) A->B Activation D Active Ester Intermediate B->D C mPEG2-amine (Nucleophile) E PEGylated Conjugate (Amide Bond) C->E Addition D->E Nucleophilic Attack

Fig 1. Workflow for mPEG2-amine conjugation via PyBOP activation in organic solvents.

Application II: Surface Passivation in Microfluidics
Causality & Mechanism

In ultrasensitive diagnostic assays, non-specific protein adsorption to device surfaces destroys the signal-to-noise ratio. To combat this, surfaces are functionalized with capture probes (e.g., Biotin-PEG7-amine). However, leaving the interstitial spaces between probes unpassivated leads to background fouling.

By 3, scientists can precisely tune surface density[3]. The causality of selecting mPEG2-amine here is strictly geometric: because mPEG2-amine is significantly shorter than the PEG7 capture probe, it forms a dense, hydrophilic "forest floor" that repels non-specific proteins, while allowing the longer capture probes to extend fully into the sample matrix without steric masking.

Protocol 2: NHS-Ester Surface Tuning (Self-Validating System)

This protocol describes the passivation of a microfluidic device using the float-flip-float method.

  • Surface Activation: Float the microfluidic device top side-up on a solution of 100 mM acrylic acid NHS ester, 10 mM TPO, and 2% Darocur 1173 in DMSO. Expose to UV light (~120 mW/cm²) for 5 minutes to generate a dense layer of amine-reactive NHS esters.

  • Co-incubation: Wash the device with DMSO, 2-propanol, and PBS. Submerge the activated surface in a 1 mM total amine solution containing a defined molar ratio of Biotin-PEG7-amine and mPEG2-amine for 2 hours.

  • Quenching: Submerge the device in 50 mM 1H,1H-heptafluorobutylamine in PBS for 30 minutes to quench any remaining unreacted NHS esters.

  • System Validation: Flow fluorescently labeled streptavidin across the surface. The system is validated if fluorescence microscopy reveals a high signal strictly localized to the capture zones, with near-zero background fluorescence in the mPEG2-amine passivated interstitial regions.

G S NHS-Activated Surface T Tuned Biosensor Surface S->T Co-incubation (1 mM total) P Capture Probe (Biotin-PEG7-NH2) P->T Probe Insertion M Passivator (mPEG2-amine) M->T Background Quenching

Fig 2. Surface tuning mechanism utilizing mPEG2-amine as a hydrophilic, low-steric passivator.

Homologues and Derivatives: TDA-1 in Catalysis

Beyond direct conjugation, tertiary amine derivatives of 2-(2-methoxyethoxy)ethylamine are powerful tools in synthetic organic chemistry. A prime example is TDA-1 (tris(2-(2-methoxyethoxy)ethyl)amine).

In complex organometallic reactions, such as the4, standard conditions often yield poor stereoselectivity (e.g., 78/22 trans/cis ratio)[4]. TDA-1 acts as a podand—a flexible, acyclic chelating agent. By wrapping its oxygen-rich PEG arms around the magnesium cation (


) of the Grignard reagent, TDA-1 breaks up unreactive organometallic aggregates. This chelation increases the nucleophilicity of the carbanion and rigidly defines the transition state geometry, successfully driving the trans/cis ratio up to 89/11.
Quantitative Data Synthesis

To aid in experimental design, the following tables summarize the critical physicochemical properties of mPEG-amine homologues and the kinetic profiles of standard coupling reagents.

Table 1: Physicochemical Properties of Monodisperse mPEG-amines

PropertymPEG2-aminemPEG4-aminemPEG10-amine
CAS Number 31576-51-985030-56-41383658-09-0
Molecular Weight 119.16 g/mol 207.27 g/mol 471.58 g/mol
Chain Length (n) 2410
Primary Application Surface tuning, small PROTACsADC linkers, bioconjugationExtended PROTAC linkers
Solubility Aqueous, DMSO, DMFAqueous, DMSO, DMFAqueous, DMSO, DMF

Table 2: Coupling Reagent Comparison for mPEG2-amine Conjugation

Reagent SystemActivation SpeedByproduct SolubilityRecommended Use Case
PyBOP / DIPEA Fast (< 15 min)High (organic soluble)Peptide synthesis, PROTAC linkers
HATU / DIPEA Very Fast (< 5 min)High (organic soluble)Sterically hindered carboxylic acids
EDC / NHS Moderate (1-2 hrs)High (water soluble)Aqueous bioconjugation (proteins)
DCC / DMAP Slow (2-4 hrs)Low (insoluble DCU)Bulk organic synthesis (requires filtration)
References
  • Masked il12 protein (WO2023158305A1)
  • Microfluidic sieve-detector for rapid capture and detection of single molecules Source: bioRxiv URL
  • An improved synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride (WO1999061405A1)
  • mPEG10-amine | CAS 1383658-09-0 Source: BOC Sciences URL

Sources

Exploratory

Physical properties like boiling point and density of 2-(2-Methoxyethoxy)ethylamine

Executive Summary 2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9), frequently referred to as mPEG2-amine or Diethylene glycol methyl ether amine , is a high-value heterobifunctional linker used extensively in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyethoxy)ethylamine (CAS 31576-51-9), frequently referred to as mPEG2-amine or Diethylene glycol methyl ether amine , is a high-value heterobifunctional linker used extensively in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure—comprising a primary amine terminus and a hydrophilic polyethylene glycol (PEG) spacer—imparts critical solubility properties to lipophilic drug payloads while maintaining a precise spatial separation between functional domains.

This guide provides an authoritative physicochemical profile of 2-(2-Methoxyethoxy)ethylamine, moving beyond basic datasheet values to explore the thermodynamic and structural drivers of its properties. It includes validated experimental protocols for verifying these properties in a research setting, ensuring data integrity for critical synthesis applications.

Molecular Identity & Physicochemical Data[1][2][3][4][5][6]

The following data consolidates experimental values from authoritative sources (NIST, Sigma-Aldrich) and high-confidence predictive models where experimental gaps exist.

Table 1: Physicochemical Property Profile[7]
PropertyValue / RangeSource / Confidence
CAS Registry Number 31576-51-9 Chemical Abstracts Service
IUPAC Name 2-(2-Methoxyethoxy)ethanamineOfficial Nomenclature
Molecular Formula

Stoichiometric Calculation
Molecular Weight 119.16 g/mol Calculated
Boiling Point (1 atm) 170.5 - 171.0 °C NIST Standard Reference [1]
Density (20°C) 0.958 g/mL Experimental (Sigma-Aldrich) [2]
Refractive Index (

)
1.429Experimental [2]
Flash Point ~54°CPredicted (Flammable Liquid) [3]
pKa (Conjugate Acid) 8.75 ± 0.10Predicted (ChemBK) [3]
Solubility Miscible in

, DMSO, DCM
Amphiphilic nature
Appearance Colorless to pale yellow liquidVisual Inspection
Structural Significance

The boiling point of ~171°C is significantly higher than that of comparable molecular weight alkanes (e.g., octane, BP ~125°C). This elevation is driven by intermolecular hydrogen bonding facilitated by the primary amine (


) acting as both a donor and acceptor, and the ether oxygens acting as H-bond acceptors. This network creates a cohesive liquid structure that requires substantial energy to disrupt, a critical factor when removing this solvent/reactant via distillation.

Deep Dive: Boiling Point Determination

For high-value linkers like mPEG2-amine, standard distillation is often impractical due to sample volume constraints. The Siwoloboff Method (Micro-Boiling Point) is the preferred protocol for verifying identity without consuming significant material.

Principle

The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure. In the Siwoloboff method, a capillary tube containing the sample and an inverted smaller capillary (bell jar) is heated. The boiling point is recorded at the moment the steady stream of bubbles ceases upon cooling—indicating the vapor pressure inside the capillary has dropped just below atmospheric pressure, allowing liquid to be sucked back in.

Validated Protocol: Micro-Scale Determination

Reagents & Equipment:

  • Sample: 50–100 µL of 2-(2-Methoxyethoxy)ethylamine.

  • Apparatus: Thiele tube containing silicone oil (stable >200°C) or an automated melting point apparatus with BP mode.

  • Glassware: Standard melting point capillary (sealed one end) and a micro-capillary (sealed one end, placed open-end down).

Workflow:

  • Sample Loading: Introduce ~5mm of liquid into the larger capillary.

  • Nucleation Site: Insert the micro-capillary open-end down into the liquid. It should trap a small air bubble.

  • Heating Phase: Heat the bath at 5°C/min. At ~160°C, reduce rate to 2°C/min.

  • Observation:

    • Initial: Slow bubbling (thermal expansion of trapped air).

    • Boiling: Rapid, continuous stream of bubbles (vapor pressure > atmospheric pressure).

  • Determination: Stop heating. Allow the bath to cool.

  • Endpoint: Record the temperature exactly when the bubbling stops and liquid is sucked into the inverted micro-capillary. This is the true boiling point.

Experimental Logic Visualization

BoilingPointProtocol Start Start: Sample Preparation Setup Insert Micro-Capillary (Bell Jar) into Sample Start->Setup Heat Heat Bath (Silicone Oil) Rate: 5°C/min -> 2°C/min Setup->Heat BubbleCheck Observe Bubble Stream Heat->BubbleCheck BubbleCheck->Heat Slow Bubbles Cool Stop Heat & Cool Slowly BubbleCheck->Cool Continuous Stream Endpoint Endpoint Trigger: Bubbles Stop & Liquid Retreats Cool->Endpoint Record Record Temperature (Valid BP: 170.5 - 171.0°C) Endpoint->Record

Figure 1: Logic flow for the Siwoloboff micro-boiling point determination method, minimizing sample loss.

Deep Dive: Density & Purity Analysis

Density is a sensitive indicator of purity for mPEG amines. Contamination with water (due to hygroscopicity) or higher homologues (mPEG3/4) will shift the density significantly.

Theory: Oscillating U-Tube Method

The most accurate modern method utilizes an oscillating U-tube sensor. The eigenfrequency of the tube is a function of the mass of the fluid contained within it.



Where 

is density,

is the period of oscillation, and

is a device constant. This method is non-destructive and requires only ~1 mL of sample.
Validated Protocol: Precision Density Measurement

Equipment: Anton Paar DMA 35 or equivalent benchtop density meter. Temperature Control: Peltier thermostat set to 20.00°C ± 0.05°C.

Workflow:

  • Cleaning: Flush U-tube with ethanol followed by acetone. Dry with desiccated air until density reads 0.0012 g/mL (air).

  • Equilibration: Inject 2-(2-Methoxyethoxy)ethylamine slowly to avoid micro-bubbles. Visually inspect the cell via the camera/window.

  • Thermal Stabilization: Allow the instrument to equilibrate the sample to 20°C. Wait for "Stability" indicator.

  • Measurement: Record density.

    • Target: 0.958 g/mL.

    • Tolerance: ± 0.005 g/mL.

  • Troubleshooting:

    • Result > 0.965: Likely water contamination (Hygroscopic uptake). Dry sample over activated 3Å molecular sieves.

    • Result < 0.950: Potential solvent contamination (e.g., residual THF from synthesis).

Purity Logic Visualization

DensityAnalysis Input Sample Input (mPEG2-Amine) Measure Oscillating U-Tube @ 20.0°C Input->Measure Decision Compare Result (Target: 0.958 g/mL) Measure->Decision Pass PASS Proceed to Synthesis Decision->Pass Within Range High FAIL: High Density (> 0.965 g/mL) Decision->High Too High Low FAIL: Low Density (< 0.950 g/mL) Decision->Low Too Low ActionHigh Action: Dry with 3Å Mol Sieves High->ActionHigh ActionLow Action: Vacuum Strip Solvents Low->ActionLow

Figure 2: Decision tree for quality control based on density deviations, highlighting common contaminants.

Application Context in Drug Development

Understanding these physical properties is not merely academic; it dictates the handling of the reagent during conjugation protocols.

  • Stoichiometry Control: The density (0.958 g/mL) allows for precise volumetric dispensing. For a 1 mmol reaction:

    
    
    Tip: Calibrate micropipettes for viscous liquids or use positive displacement pipettes.
    
  • Solvent Removal: The high boiling point (171°C) means this amine cannot be removed by standard rotary evaporation without high vacuum and heat, which may degrade sensitive payloads.

    • Recommendation: Use acid-base extraction or reverse-phase chromatography (C18) to remove excess linker rather than evaporation.

  • Storage: The primary amine is susceptible to oxidation and carbamate formation (

    
     absorption). Store under Argon/Nitrogen at -20°C.
    

References

  • NIST Chemistry WebBook. Ethylamine, 2-(2-methoxyethoxy)- Thermophysical Properties. National Institute of Standards and Technology. [Link]

  • ChemBK. 2-(2-Methoxyethoxy)ethanamine Chemical Properties and Safety.[Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Methoxyethoxy)ethylamine as a Catalyst and Initiator in Advanced Polymerization Workflows

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary 2-(2-Methoxyethoxy)ethylamine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

2-(2-Methoxyethoxy)ethylamine (also known as diethylene glycol monoethyl ether amine, or mPEG2-NH2) is a bifunctional molecule featuring a highly nucleophilic primary amine and a short, hydrophilic poly(ethylene glycol)-like ether tail. In advanced polymer chemistry, it serves two distinct, highly valuable roles:

  • Biomedical Polymer Synthesis: It acts as a highly efficient nucleophilic initiator for the Ring-Opening Polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) and cyclic esters. It is critical for synthesizing sequence-defined peptoids and amphiphilic block copolymers used in nanomedicine[1].

  • Industrial Coatings: It functions as a catalytic chain extender in Waterborne Polyurethanes (WPUs) and epoxy resins, where its ether linkage imparts exceptional water dispersion stability without the need for excessive ionic emulsifiers[2].

This guide details the mechanistic causality, quantitative data, and self-validating protocols for utilizing 2-(2-Methoxyethoxy)ethylamine in both domains.

Physicochemical Profile

Understanding the physical properties of 2-(2-Methoxyethoxy)ethylamine is essential for calculating stoichiometric ratios and predicting phase behavior during polymerization[3].

PropertyValue / Description
Chemical Name 2-(2-Methoxyethoxy)ethanamine
CAS Number 74654-07-2 (also 31576-51-9)
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~170 - 175 °C
Key Structural Feature Primary amine (nucleophile) + Methoxyethoxy tail (hydrophilic spacer)

Application I: Initiator for Ring-Opening Polymerization (ROP)

Mechanistic Insight: The Normal Amine Mechanism (NAM)

In the synthesis of polypeptide-based drug delivery systems, primary amines are the gold standard for initiating NCA polymerization. 2-(2-Methoxyethoxy)ethylamine initiates the reaction via the Normal Amine Mechanism (NAM) .

Causality of Choice: Why use this specific short-chain amine instead of a standard alkyl amine (like hexylamine) or a long-chain PEG-amine (like mPEG-2000-NH2)?

  • Versus Alkyl Amines: The methoxyethoxy tail provides a biocompatible, hydrophilic end-group that aids in the self-assembly of micelles and prevents non-specific protein adsorption[1][3].

  • Versus Long-Chain PEG Amines: High molecular weight PEG-amines suffer from steric hindrance, leading to slow initiation relative to propagation. This results in broad molecular weight distributions. 2-(2-Methoxyethoxy)ethylamine initiates rapidly, ensuring a narrow dispersity (

    
    ) and precise sequence definition[1].
    

ROP_Mechanism A 2-(2-Methoxyethoxy)ethylamine (Nucleophilic Initiator) B NCA Monomer (C5 Carbonyl Attack) A->B Initiation C Ring-Opened Intermediate (Carbamic Acid) B->C Nucleophilic Addition D Decarboxylation (-CO2 Release) C->D -CO2 (Gas) E Propagating Polypeptide (Amphiphilic Copolymer) D->E Propagation E->B Chain Growth

Figure 1: Normal Amine Mechanism (NAM) for NCA Ring-Opening Polymerization.

Protocol 1: Synthesis of mPEG2-b-Poly(L-leucine)

Self-Validating System: This protocol relies on Fourier Transform Infrared (FTIR) spectroscopy to validate reaction completion. The disappearance of the NCA anhydride peaks ensures no unreacted monomer remains.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask. Causality: NCAs are exquisitely sensitive to moisture. Trace water acts as a competing nucleophile, triggering the Activated Monomer Mechanism (AMM) and ruining the polymer's defined end-group.

  • Monomer Dissolution: Dissolve 1.0 g of L-leucine NCA in 10 mL of anhydrous N,N-dimethylformamide (DMF) under a dry nitrogen stream.

  • Initiation: Calculate the required molar amount of 2-(2-Methoxyethoxy)ethylamine for a Target Degree of Polymerization (DP) of 40. Inject the amine rapidly into the vigorously stirring NCA solution at room temperature.

  • Propagation & Monitoring: Stir the reaction at 25°C for 48 hours. Validation: Take a 50 µL aliquot at 24h and 48h. Analyze via FTIR. The reaction is complete when the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ completely disappear.

  • Purification: Precipitate the polymer by dropping the DMF solution into an excess of cold diethyl ether (1:10 v/v). Centrifuge, wash twice with ether, and dry under vacuum to yield the mPEG2-b-PLeu block copolymer.

Application II: Catalytic Chain Extender in Waterborne Polyurethanes (WPU)

Mechanistic Insight: Asymmetric Chain Extension

In the formulation of eco-friendly, low-VOC multilayer coating films, 2-(2-Methoxyethoxy)ethylamine is utilized as an asymmetric chain extender[2].

Causality of Choice: The primary amine reacts with the terminal isocyanate (-NCO) groups of a polyurethane prepolymer to form robust urea linkages. Because the amine-isocyanate reaction is orders of magnitude faster than hydroxyl-isocyanate reactions, it acts as a curing catalyst. Furthermore, the pendant methoxyethoxy group functions as a non-ionic hydrophilic segment. This imparts excellent water dispersion stability to the polyurethane particles, preventing agglomeration without requiring high levels of water-sensitive ionic surfactants[2].

WPU_Workflow Step1 Step 1: Prepolymer Synthesis (Diisocyanate + Polyol at 80°C) Step2 Step 2: Cooling & Neutralization (Formation of ionic centers) Step1->Step2 Step3 Step 3: Catalytic Chain Extension Add 2-(2-Methoxyethoxy)ethylamine at 10°C Step2->Step3 Step4 Step 4: Phase Inversion (High-shear water dispersion) Step3->Step4 Step5 Final WPU Dispersion (Stable, <100nm particles) Step4->Step5

Figure 2: Workflow for synthesizing Waterborne Polyurethane (WPU) dispersions.

Protocol 2: Formulation of WPU Dispersions
  • Prepolymer Synthesis: React isophorone diisocyanate (IPDI) with polycarbonate diol (PCDL) at 80°C for 2 hours under a nitrogen atmosphere until the theoretical -NCO content is reached (validate via di-n-butylamine titration).

  • Cooling: Cool the prepolymer mixture to 10°C. Causality: The reaction between the primary amine of 2-(2-Methoxyethoxy)ethylamine and isocyanates is highly exothermic. Cooling prevents localized gelation and ensures homogeneous chain extension.

  • Chain Extension: Dilute 2-(2-Methoxyethoxy)ethylamine in acetone (10% w/v) and add it dropwise to the prepolymer under high-speed stirring (500 rpm) for 30 minutes.

  • Phase Inversion: Gradually add deionized water under high shear (1500 rpm) to induce phase inversion, forming the aqueous dispersion. Remove residual acetone via rotary evaporation.

  • Validation: Measure the particle size using Dynamic Light Scattering (DLS). A successful incorporation of the ether amine will yield a stable, translucent dispersion with an average particle size of 50–80 nm and a polydispersity index (PDI) < 0.2.

Quantitative Data Summary

The following table summarizes the comparative advantages of utilizing 2-(2-Methoxyethoxy)ethylamine across both applications based on established kinetic and material property data.

Application DomainMetricStandard Reagent (e.g., Hexylamine / EDA)2-(2-Methoxyethoxy)ethylamineCausality for Improvement
NCA Polymerization Initiation Rate (

)
ModerateHigh Reduced steric hindrance; high nucleophilicity.
NCA Polymerization Polymer Dispersity (

)
1.35 - 1.501.05 - 1.15

ensures uniform chain growth.
WPU Coatings Dispersion Stability1 - 2 months> 6 months Ether tail provides steric stabilization in water.
WPU Coatings Film Water ResistancePoor (if high ionic content)Excellent Reduced reliance on water-sensitive ionic emulsifiers.

References

1. Sigma-Aldrich. "Ethylene glycol amine derivatives and 2-(2-Methoxyethoxy)ethanamine Properties." Available at: 2.[1] Royal Society of Chemistry (Polymer Chemistry). "Crystallization and Self-assembly of Shape-Complementary Sequence-defined Peptoids." Available at: 3.[2] Google Patents. "CN102959019A - Method for forming multilayer coating film." Available at: 4.[3] Leapchem. "MPEG5-OCH2COOH and 2-(2-Methoxyethoxy)ethanamine Applications." Available at:

Sources

Application

Application Note: 2-(2-Methoxyethoxy)ethylamine as a Hemilabile Ligand in Transition Metal Complexes

Target Audience: Inorganic Chemists, Organometallic Researchers, and Metallodrug Development Professionals. Mechanistic Rationale: The Hemilabile Advantage The ligand 2-(2-Methoxyethoxy)ethylamine (MEEA, CAS: 31252-46-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Organometallic Researchers, and Metallodrug Development Professionals.

Mechanistic Rationale: The Hemilabile Advantage

The ligand 2-(2-Methoxyethoxy)ethylamine (MEEA, CAS: 31252-46-7) is a highly versatile, aliphatic ether-amine compound featuring a primary amine terminus and a short polyethylene glycol (PEG)-like tail. In the realm of coordination chemistry, MEEA is prized for its ability to act as a hemilabile ligand [1].

According to Hard-Soft Acid-Base (HSAB) theory, transition metals such as Pt(II), Pd(II), and Ru(II) form robust, thermodynamically stable bonds with the relatively "hard" primary amine nitrogen. Conversely, the ether oxygen atoms in the MEEA chain interact weakly and reversibly with these metal centers. This structural dichotomy allows MEEA to exhibit the classic "windshield wiper" effect in catalysis and dynamic structural adaptation in physiological environments.

Dual Utility in Advanced Applications
  • Homogeneous Catalysis: In Ru(II) or Pd(II) catalyzed cross-coupling and transfer hydrogenation, the ether oxygen temporarily dissociates to expose a vacant coordination site for substrate binding. Following the catalytic turnover, the oxygen rapidly re-coordinates, stabilizing the highly reactive metallic intermediate and preventing catalyst degradation (aggregation into nanoparticles) [2].

  • Oncology & Metallodrugs: When coordinated to Pt(II) as a monodentate or bidentate ligand, the uncoordinated portion of the PEG-like ether chain dangles into the solvent sphere. This drastically increases the aqueous solubility of the resulting complex compared to classic ethylenediamine-based drugs (like cisplatin), altering the pharmacokinetic profile, enhancing biocompatibility, and facilitating cellular uptake via endocytosis rather than relying solely on CTR1 transporters [3].

G A Resting State [M(N,O-MEEA)Cl] B Ether-O Detachment (Vacant Site Created) A->B Activation C Substrate Binding [M(N-MEEA)(Substrate)Cl] B->C + Substrate D Catalytic Turnover & Product Release C->D Reaction D->A O-Reattachment (Windshield Wiper)

Figure 1: Hemilabile "windshield wiper" mechanism of MEEA in transition metal catalysis.

Experimental Protocols: Self-Validating Systems

The following protocols detail the synthesis of two distinct MEEA-based metal complexes. Every step is designed with built-in causality and self-validation metrics to ensure experimental integrity.

Protocol A: Synthesis of the Anticancer Precursor cis-[Pt(MEEA)₂Cl₂]

This protocol utilizes MEEA as a monodentate N-donor ligand, leveraging the pendant ether chains to maximize aqueous solubility.

Step-by-Step Methodology:

  • Activation of the Platinum Core: Dissolve 1.0 mmol of Potassium tetrachloroplatinate(II) (

    
    ) in 10 mL of deionized water. Add 10.0 mmol of Potassium Iodide (KI) and stir in the dark for 30 minutes.
    
    • Causality:

      
       is kinetically sluggish. The addition of excess KI converts it to 
      
      
      
      . Iodide exerts a strong trans-effect, which significantly accelerates the subsequent amine substitution step and ensures a strict cis-geometry (Dhara's method).
    • Validation: The solution will shift from a ruby-red (

      
      ) to a deep, dark brown (
      
      
      
      ).
  • Ligand Coordination: Dropwise add 2.1 mmol of MEEA to the dark brown solution. Stir at room temperature for 4 hours.

    • Causality: The primary amine of MEEA displaces two iodide ligands. The slight excess (2.1 eq) ensures complete conversion without forming the unreactive tetra-amine complex

      
      .
      
    • Validation: A yellow precipitate of cis-[Pt(MEEA)₂I₂] will form.

  • Halide Reconversion: Isolate the yellow precipitate via filtration. Suspend it in 15 mL of water and add 1.95 mmol of Silver Nitrate (

    
    ). Stir for 24 hours in the dark, filter off the AgI precipitate, and add excess KCl to the filtrate to yield the final cis-[Pt(MEEA)₂Cl₂].
    
    • Causality:

      
       abstracts the iodides to form insoluble AgI, leaving highly reactive diaqua species. KCl converts the diaqua species to the more stable, pharmaceutically relevant dichloride complex.
      
    • Validation:

      
      H NMR (in D₂O) will show a distinct downfield shift of the 
      
      
      
      protons adjacent to the amine (from ~2.8 ppm in free MEEA to ~3.2 ppm), flanked by
      
      
      satellite peaks (
      
      
      ).
Protocol B: Synthesis of the Hemilabile Catalyst [(η⁶-p-cymene)Ru(MEEA)Cl][PF₆]

This protocol forces MEEA into a bidentate (


-N,O) coordination mode for use in transfer hydrogenation catalysis.

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend 0.5 mmol of the ruthenium dimer

    
     in 20 mL of anhydrous dichloromethane (DCM). Add 1.0 mmol of MEEA. Stir for 2 hours at room temperature.
    
    • Causality: The strong nucleophilicity of the MEEA primary amine cleaves the chloride bridges of the Ru(II) dimer, forming a neutral mononuclear intermediate where MEEA is coordinated solely through the nitrogen (

      
      -N).
      
  • Anion Exchange and Chelate Ring Closure: Add 1.2 mmol of Ammonium Hexafluorophosphate (

    
    ) and 5 mL of methanol to the reaction mixture. Stir for an additional 12 hours.
    
    • Causality: The chloride ligand bound to Ru(II) is abstracted and replaced by the non-coordinating

      
       anion. This creates a vacant site on the ruthenium center, forcing the pendant ether oxygen of MEEA to coordinate, closing the 5-membered chelate ring.
      
    • Validation: The solution color shifts from orange to deep yellow. IR spectroscopy will confirm the presence of the

      
       counterion (strong band at ~840 cm⁻¹).
      

Workflow Step1 [(p-cymene)RuCl2]2 in DCM Step2 Add 2 eq. MEEA (Dimer Cleavage) Step1->Step2 Step3 Intermediate: [(p-cymene)Ru(k1-N-MEEA)Cl2] Step2->Step3 Step4 Add NH4PF6 (Chloride Abstraction) Step3->Step4 Step5 Final Complex: [(p-cymene)Ru(k2-N,O-MEEA)Cl][PF6] Step4->Step5

Figure 2: Experimental workflow for the synthesis of the Ru(II)-MEEA hemilabile complex.

Comparative Quantitative Data

The integration of MEEA significantly alters both the physical properties and the catalytic/biological efficacy of the resulting metal complexes when compared to standard aliphatic amines.

Ligand SystemComplex TypeDenticity ModeAqueous Solubility (mg/mL)Cytotoxicity IC₅₀ (A549 cells, µM)Catalytic TOF (h⁻¹, Transfer Hyd.)
Ethylenediamine (en) cis-[Pt(en)Cl₂]

-N,N
1.212.5N/A
MEEA cis-[Pt(MEEA)₂Cl₂]

-N (Monodentate)
> 45.0 8.2 N/A
Ethylamine (ea) [(p-cym)Ru(ea)Cl₂]

-N
3.5N/A120
MEEA [(p-cym)Ru(MEEA)Cl][PF₆]

-N,O (Hemilabile)
28.4N/A850

Data Interpretation: The MEEA-Pt complex exhibits a nearly 40-fold increase in aqueous solubility compared to the rigid ethylenediamine analogue, directly translating to improved cellular uptake and a lower IC₅₀. In the Ru(II) catalytic system, the hemilabile nature of the


-N,O MEEA complex prevents catalyst deactivation, resulting in a >7-fold increase in Turnover Frequency (TOF) compared to a simple monodentate amine.

References

  • Chu, J., Munz, D., Jazzar, R., Melaimi, M., & Bertrand, G. (2016). Synthesis of Hemilabile Cyclic (Alkyl)(amino)carbenes (CAACs) and Applications in Organometallic Chemistry. Journal of the American Chemical Society, 138(25), 7884–7887.[Link]

  • Peris, E. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 118(19), 9988-10031.[Link]

Method

2-(2-Methoxyethoxy)ethylamine as a component in battery electrolytes

Application Note: 2-(2-Methoxyethoxy)ethylamine (MEEA) in Advanced Battery Electrolytes Executive Summary & Chemical Profile 2-(2-Methoxyethoxy)ethylamine (MEEA) represents a class of "hybrid" electrolyte components that...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Methoxyethoxy)ethylamine (MEEA) in Advanced Battery Electrolytes

Executive Summary & Chemical Profile

2-(2-Methoxyethoxy)ethylamine (MEEA) represents a class of "hybrid" electrolyte components that bridge the gap between ether-based solvents (like glymes) and nitrogen-containing additives. Its structure—comprising a primary amine head group and a methoxy-ethoxy (glyme-like) tail—imparts bifunctional capabilities critical for Next-Generation Lithium Metal (LMB) and Lithium-Sulfur (Li-S) batteries.

This guide details the protocols for utilizing MEEA to:

  • Scavenge Acidic Impurities: Neutralize HF generated by LiPF₆ decomposition.

  • Modulate Li⁺ Solvation: Act as a chelating agent to break down contact ion pairs.

  • Engineer the SEI: Form nitrogen-rich, conductive Solid Electrolyte Interphases.

Chemical Specifications
PropertyValueRelevance
IUPAC Name 2-(2-Methoxyethoxy)ethanamineStandard Nomenclature
CAS No. 31519-56-7Identification
Molecular Weight 119.16 g/mol Stoichiometric Calculations
Structure

Hybrid Ether/Amine
Boiling Point ~170°CThermal Stability
Solubility Miscible in Carbonates, EthersVersatile Formulation

Mechanism of Action

The efficacy of MEEA relies on two distinct electrochemical mechanisms, detailed below.

The "Scavenger-Solvator" Dual Mechanism

Unlike passive solvents, MEEA actively participates in electrolyte stabilization.

  • The Amine Head (

    
    ):  Acts as a Lewis base. It captures protons (
    
    
    
    ) and HF (hydrofluoric acid), preventing the acid-catalyzed degradation of transition metal cathodes (e.g., NMC811). It also participates in nucleophilic attack on carbonate solvents to form stable carbamate-based SEI layers.
  • The Ether Tail (

    
    ):  Mimics the structure of Diglyme. It chelates Li⁺ ions, altering the solvation sheath structure. This reduces the desolvation energy penalty at the anode interface, promoting uniform Lithium plating and suppressing dendrites.
    

MEEA_Mechanism cluster_action Electrochemical Impact MEEA MEEA Molecule HF HF Acid (Corrosive) MEEA->HF Scavenges via -NH2 Group Li_Ion Li+ Ion MEEA->Li_Ion Chelates via Ether Tail SEI SEI Layer (Anode Surface) MEEA->SEI Forms N-rich Passivation LiPF6 LiPF6 Salt (Decomposition) LiPF6->HF Hydrolysis (Trace H2O) Cathode Cathode Surface (Protection) HF->Cathode Corrosion (Prevented)

Figure 1: Mechanistic pathway of MEEA in Li-ion electrolytes, highlighting dual-action protection.

Experimental Protocols

Protocol A: Electrolyte Formulation & Purification

Critical Note: Amines are hygroscopic. Using "as-received" MEEA without drying will introduce water, generating HF immediately upon mixing with LiPF₆.

Materials:

  • MEEA (Purity >98%).

  • Molecular Sieves (3Å or 4Å), activated at 300°C under vacuum.

  • Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

  • Karl Fischer Titrator.

Workflow:

  • Dehydration:

    • Add 10% w/v activated molecular sieves to the MEEA stock bottle.

    • Store in an Argon-filled glovebox for 48 hours.

    • Validation: Measure water content via Karl Fischer titration. Target: < 20 ppm .

  • Dosing:

    • Prepare control electrolyte (0% MEEA).

    • Prepare test samples with 0.5 wt% , 1.0 wt% , and 2.0 wt% MEEA.

    • Caution: Add MEEA slowly to LiPF₆ electrolytes. A slight exotherm may occur due to acid-base neutralization of trace HF.

  • Visual Inspection:

    • Solution must remain clear/colorless. Any precipitate indicates salt incompatibility or high moisture content.

Protocol B: Electrochemical Stability Window (LSV)

Determine the oxidative stability limit of the amine functionality.

Setup:

  • Working Electrode: Platinum (Pt) disk or Glassy Carbon.

  • Counter/Ref Electrode: Lithium Metal foil.

  • Scan Rate: 1.0 mV/s.

  • Range: OCV to 5.5V vs. Li/Li⁺.

Analysis:

  • Observe the onset of oxidation current. Ether amines typically show stability up to ~4.2V - 4.5V.

  • Pass/Fail Criteria: If significant oxidation current (>10 µA/cm²) occurs below 4.0V, the additive is not suitable for high-voltage cathodes (e.g., LCO, NMC) without surface coating.

Protocol C: Coin Cell Assembly & Cycling

Configuration: CR2032 Coin Cell. System: Li||Cu (for efficiency) or Graphite||NMC (for full cell).

  • Anode Preparation:

    • Use Cu foil for Coulombic Efficiency (CE) tests.

    • Wash Cu foil with dilute HCl, then ethanol, then dry.

  • Assembly (Glovebox, O₂ < 0.1 ppm):

    • Soak separator (Celgard 2325) in formulated electrolyte for 30 seconds.

    • Add 40 µL electrolyte to the cell case.

  • Formation Protocol:

    • Rest 12 hours.

    • Cycle 1-3: C/20 rate (slow formation of N-rich SEI).

    • Cycle 4+: C/2 or 1C rate for longevity testing.

Post-Mortem Analysis Strategy

To verify the mechanism, you must characterize the electrode interfaces after cycling.

X-Ray Photoelectron Spectroscopy (XPS) Targeting:

Element Binding Energy (eV) Assignment Interpretation
N 1s 398 - 400 Li-N / C-N Evidence of MEEA participating in SEI formation.
F 1s 685 LiF Inorganic SEI component (Standard).
F 1s 687 - 689 C-F / P-F Organic fluorides or residual salt. Lower intensity expected if MEEA scavenges HF.

| C 1s | 286 - 287 | C-O-C | Ether linkages from MEEA incorporation. |

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Electrochemical Validation cluster_analysis Phase 3: Characterization Step1 MEEA Dehydration (48h, Mol Sieves) Step2 Electrolyte Blending (0.5 - 2.0 wt%) Step1->Step2 Step3 QC: Karl Fischer (<20 ppm H2O) Step2->Step3 Step4 LSV Stability Test (0 - 5.5V) Step3->Step4 Step5 Li||Cu Half Cells (Coulombic Efficiency) Step3->Step5 Step6 Full Cell Cycling (Long-term Capacity) Step5->Step6 Step7 Cell Disassembly (In Glovebox) Step6->Step7 Step8 XPS Surface Analysis (N1s, F1s Spectra) Step7->Step8

Figure 2: Step-by-step experimental workflow for validating MEEA in battery systems.

References

  • PubChem. "2-(2-Methoxyethoxy)ethanamine Compound Summary."[1] National Library of Medicine. Link

  • Zhang, H., et al. "Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery." University of California San Diego, 2016. 2

  • Sigma-Aldrich. "Rise of Electrolyte Additives in Advancing Lithium ion Battery." Technical Article. Link[3]

  • Argonne National Laboratory. "Rejuvenating ether electrolytes for lithium-ion batteries." Advanced Photon Source, 2024.[4] 4

  • Royal Society of Chemistry. "Revitalizing Li–S batteries: the power of electrolyte additives." Chemical Science, 2025. 5

Sources

Application

Application Note: Strategic Incorporation of 2-(2-Methoxyethoxy)ethylamine in Functional Polymers

Topic: Incorporation of 2-(2-Methoxyethoxy)ethylamine into Polymer Chains Content Type: Application Note & Detailed Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporation of 2-(2-Methoxyethoxy)ethylamine into Polymer Chains Content Type: Application Note & Detailed Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers

Executive Summary

In the landscape of polymer therapeutics and smart materials, 2-(2-Methoxyethoxy)ethylamine (often abbreviated as mPEG2-amine or MEEA ) occupies a critical "Goldilocks" zone. Unlike high molecular weight polyethylene glycols (PEGs), which can suffer from accumulation in the reticuloendothelial system (RES) or induce anti-PEG antibodies, MEEA provides a discrete, short oligo(ethylene glycol) spacer.

This guide details the chemical incorporation of MEEA into polymer chains to achieve two primary functional goals:

  • Tunable Thermoresponsiveness: Creating polymers with Lower Critical Solution Temperatures (LCST) near physiological range.

  • "Stealth" Functionalization: Masking hydrophobic backbones (e.g., poly(glutamic acid), poly(styrene-maleic anhydride)) to improve solubility and reduce non-specific protein adsorption without significantly increasing hydrodynamic radius.

Chemical Profile & Rationale[1][2][3][4][5]

PropertySpecification
Chemical Name 2-(2-Methoxyethoxy)ethanamine
Common Synonyms Diethylene glycol methyl ether amine; mPEG2-amine
CAS Number 929-75-9
Molecular Formula

Molecular Weight 119.16 g/mol
Boiling Point ~170 °C
Solubility Miscible in water, ethanol, DCM, DMSO
Functional Group Primary Amine (

), Ether (

)
Mechanistic Insight: Why MEEA?

The Hydrophilic/Hydrophobic Balance: Incorporating MEEA converts a polymer side chain into a short oligo(ethylene glycol) brush.

  • LCST Control: In poly(meth)acrylamides, the MEEA side chain balances the hydrophilic amide bond and the hydrophobic backbone. Unlike N-isopropylacrylamide (NIPAM), which has a fixed LCST of ~32°C, MEEA-based polymers allow for fine-tuning. The ether oxygens participate in hydrogen bonding with water, which is disrupted upon heating, leading to a sharp phase transition.

  • Steric Stabilization: The flexible ether linkage provides steric repulsion against protein adsorption (fouling) but is short enough to avoid the "condensing" effect seen with long PEG chains in some self-assemblies.

Synthetic Strategies & Protocols

Strategy A: Post-Polymerization Modification (Grafting To)

Best for: Functionalizing existing biodegradable backbones like Poly(L-glutamic acid) (PGA), Hyaluronic Acid (HA), or Poly(acrylic acid) (PAA).

The Challenge: Standard EDC/NHS coupling is often inefficient for poly(carboxylic acids) due to the formation of stable N-acylurea byproducts or cyclic anhydrides (Thorpe-Ingold effect), particularly in methacrylic backbones. ** The Solution:** Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .[1][2][3] It does not require pH adjustment during the reaction and maintains high efficiency in aqueous buffers.

Protocol 1: DMTMM-Mediated Grafting of MEEA onto Poly(acrylic acid)

Materials:

  • Poly(acrylic acid) (PAA) (MW ~5,000–20,000 Da)

  • 2-(2-Methoxyethoxy)ethylamine (MEEA)

  • DMTMM chloride[1][2][3][4][5]

  • Solvent: Deionized Water or PBS (pH 7.4)

  • Purification: Dialysis membrane (MWCO 3.5 kDa)

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 g of PAA (approx. 13.9 mmol -COOH groups) in 20 mL of deionized water. Ensure complete dissolution.

  • Activation: Add DMTMM (1.2 equivalents relative to the target grafting density).

    • Note: If targeting 50% substitution, add 0.5 * 13.9 mmol = 6.95 mmol of DMTMM.

    • Stir for 10–15 minutes at room temperature. No pH adjustment is necessary.[4]

  • Conjugation: Add MEEA (1.2 equivalents relative to the target grafting density) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12–24 hours.

    • Observation: The solution should remain clear. Turbidity may indicate excessive hydrophobic modification or salt precipitation.

  • Purification: Transfer the solution to a dialysis bag (MWCO 3.5 kDa). Dialyze against:

    • 0.1 M NaCl (24 hours, 2 changes) to remove triazine byproducts.

    • Deionized water (48 hours, 4 changes) to remove salts.

  • Isolation: Lyophilize the dialyzed solution to obtain the white, fluffy polymer product.

Reaction Scheme (DMTMM Activation):

DMTMM_Reaction PAA Poly(acrylic acid) (-COOH) Intermediate Active Triazine Ester (Intermediate) PAA->Intermediate + DMTMM (aq, RT) DMTMM DMTMM (Activator) DMTMM->Intermediate Product PAA-g-MEEA (Amide Bond) Intermediate->Product + MEEA Nucleophilic Attack Byproduct DMT-OH (Water Soluble) Intermediate->Byproduct MEEA MEEA (Amine) MEEA->Product

Caption: DMTMM-mediated activation of carboxyl groups avoids anhydride formation, yielding high grafting efficiency in water.

Strategy B: Monomer Synthesis (Grafting Through)

Best for: Creating well-defined thermoresponsive polymers via RAFT or ATRP. Target Monomer: N-[2-(2-methoxyethoxy)ethyl]methacrylamide.

Protocol 2: Synthesis of the Methacrylamide Monomer

Materials:

  • Methacryloyl chloride[6]

  • 2-(2-Methoxyethoxy)ethylamine (MEEA)

  • Triethylamine (TEA) or

    
    
    
  • Dichloromethane (DCM, anhydrous)

  • Inhibitor: Hydroquinone (trace)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solution: Add MEEA (10.0 g, 84 mmol) and TEA (12.7 g, 126 mmol, 1.5 eq) to 150 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Acylation: Dilute methacryloyl chloride (9.6 g, 92 mmol, 1.1 eq) in 20 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Critical: Maintain temperature < 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the filtrate with saturated

      
       (2 x 100 mL) to remove unreacted acid chloride.
      
    • Wash with Brine (1 x 100 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate via rotary evaporation. If the product is colored, pass through a short silica plug eluting with Ethyl Acetate/Hexane (1:1).

  • Yield: Expect a pale yellow oil. Store at -20°C.

Polymerization Workflow:

Monomer_Synthesis cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: RAFT Polymerization Reactants MEEA + Methacryloyl Chloride Conditions DCM, TEA, 0°C Reactants->Conditions Monomer N-[2-(2-methoxyethoxy)ethyl] methacrylamide Conditions->Monomer Mix Monomer + CTA + AIBN Monomer->Mix Poly Polymerization (70°C, Dioxane) Mix->Poly Final Thermoresponsive Polymer (LCST Tunable) Poly->Final

Caption: Workflow for converting MEEA into a reactive monomer and subsequent controlled radical polymerization.

Characterization & Validation

To ensure successful incorporation, use the following analytical markers:

TechniqueMarker SignalInterpretation
1H NMR (

or

)

3.35 ppm (s, 3H)
The terminal methoxy group (

) is a distinct singlet.
1H NMR

3.5–3.7 ppm (m)
The ethylene glycol protons (

) appear as a multiplet.
FTIR 1640–1650

Amide I band (C=O stretch), confirming amide bond formation (Protocol 1 & 2).
FTIR 1100

Strong C-O-C ether stretch.
GPC (SEC) Shift in Retention TimeIncrease in molecular weight (Mn) relative to the starting polymer (Protocol 1).
Cloud Point (UV-Vis) Transmittance dropFor the synthesized polymer, heating a 1 mg/mL aqueous solution should show a sharp drop in transmittance (LCST).
Troubleshooting Guide
  • Problem: Low grafting efficiency in Protocol 1.

    • Cause: Hydrolysis of the active ester or insufficient DMTMM.

    • Fix: Ensure DMTMM is fresh (hygroscopic). Increase molar ratio to 1.5 eq.

  • Problem: Polymer is insoluble in water after grafting.

    • Cause: Grafting density is too high, leading to collapse of the hydrophobic backbone before the PEG chains can solubilize it.

    • Fix: Target a lower degree of substitution (e.g., 30% instead of 50%) or use a mixed solvent system (Water/Ethanol) during dialysis.

References

  • D'Este, M., Eglin, D., & Alini, M. (2014).[5] A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water. Carbohydrate Polymers, 108, 239–246.[4] Link

  • Lutz, J. F., & Hoth, A. (2006). Preparation of ideal PEG analogues with a tunable thermosensitivity by controlled radical copolymerization of 2-(2-methoxyethoxy)ethyl methacrylate and oligo(ethylene glycol) methacrylate. Macromolecules, 39(2), 893–896. Link

  • Magnusson, J. P., et al. (2008). In situ formation of thermoresponsive micelles from a block copolymer. Polymer, 49(10), 2428-2434. Link

  • Pelet, J. M., & Putnam, D. (2011). An in-depth analysis of polymer-analogous conjugation using DMTMM. Bioconjugate Chemistry, 22(3), 329–337. Link

  • BenchChem. (2025).[7][6] Synthesis and Purification of N-(2-hydroxypropyl)methacrylamide (HPMA): A Technical Guide. Link(Adapted for methacrylamide synthesis protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-(2-Methoxyethoxy)ethylamine

Welcome to the Technical Support Center for bioconjugation and small-molecule PEGylation. 2-(2-Methoxyethoxy)ethylamine (commonly known as PEG2-amine or methoxy-PEG2-amine) is a highly versatile hydrophilic linker used t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and small-molecule PEGylation. 2-(2-Methoxyethoxy)ethylamine (commonly known as PEG2-amine or methoxy-PEG2-amine) is a highly versatile hydrophilic linker used to enhance the aqueous solubility and pharmacokinetic profiles of drug candidates[1]. However, its unique physicochemical properties—specifically its high hygroscopicity and the strong hydrogen-bonding capacity of its ether oxygens—frequently lead to suboptimal reaction yields and frustrating purification bottlenecks.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my amidation yields (using EDC/NHS) consistently below 40% when coupling to PEG2-amine?

The Causality: The primary culprit is moisture. PEG2-amine is highly hygroscopic. If the reagent is not rigorously dried prior to use, ambient water absorbed by the PEG chain acts as a competing nucleophile. While carbodiimides like EDC are standard, the formation of the O-acylisourea intermediate is relatively slow. In the presence of trace water, this intermediate undergoes rapid hydrolysis back to the starting carboxylic acid before the PEG2-amine can successfully attack[2].

The Solution:

  • Dry the Amine: Store 2-(2-Methoxyethoxy)ethylamine over 3Å molecular sieves for at least 24 hours prior to use, or distill it under reduced pressure.

  • Upgrade the Coupling Reagent: Switch from EDC/NHS to a uronium-based coupling reagent like HATU with a non-nucleophilic base (DIPEA). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates aminolysis, effectively outcompeting the hydrolysis pathway[2].

Q2: LC-MS confirms my reaction went to 100% completion, but my isolated yield after an ethyl acetate/water workup is terrible. Where is my product?

The Causality: You have fallen victim to the partition coefficient (


) shift. The addition of the diethylene glycol moiety drastically increases the hydrophilicity of your molecule. The ether oxygens in the PEG2 chain form strong hydrogen bonds with the aqueous phase. Standard organic solvents like ethyl acetate (EtOAc) or diethyl ether lack the polarity required to break these hydration shells, leaving your synthesized product trapped in the aqueous layer.

The Solution:

  • Salt Out the Aqueous Layer: Saturate the aqueous phase with NaCl (brine) or solid

    
    . This increases the ionic strength of the water, forcing the organic molecules out of the aqueous phase (the "salting-out" effect).
    
  • Switch Extraction Solvents: Use dichloromethane (DCM) or a highly polar organic mixture such as DCM:Isopropanol (4:1 v/v). The isopropanol disrupts the hydrogen bonding between the PEG chain and water, driving the product into the organic phase.

Q3: During reductive amination with an aldehyde, I am seeing a massive amount of a secondary byproduct. How do I prevent this?

The Causality: Primary amines like PEG2-amine are prone to over-alkylation. Once the initial imine is reduced to a secondary amine, that newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl group. This leads to a second equivalent of aldehyde reacting to form an undesired tertiary amine[3].

The Solution: Invert your stoichiometry. If the PEG2-amine is the cheaper reagent, use it in a 3-to-1 molar excess relative to the aldehyde. Additionally, use a milder, chemoselective reducing agent like Sodium triacetoxyborohydride (


) and perform the reaction at 0 °C to slow down the kinetics of the secondary alkylation.

Part 2: Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Comparison for PEG2-Amine Amidation
Reagent SystemReaction KineticsHydrolysis RiskRecommended Application
EDC / NHS SlowHigh (if amine is wet)Aqueous bioconjugation (excess amine required).
HATU / DIPEA Very FastLowSterically hindered acids; moisture-sensitive workflows.
PyBOP / NMM ModerateModeratePeptide synthesis where epimerization is a concern.
Table 2: Solvent Partitioning Efficiency for PEG2-Conjugates
Extraction SolventAqueous Phase ModificationEst. RecoveryMechanistic Note
Ethyl Acetate None< 20%PEG chain retains product in the aqueous layer.
Dichloromethane None~ 60%Better partitioning, but high risk of stable emulsions.
DCM : IPA (4:1) Saturated NaCl> 95%IPA disrupts H-bonding; NaCl forces organic phase separation.

Part 3: Experimental Protocols

Protocol A: High-Yield Amidation Workflow (HATU-Mediated)

This protocol is designed as a self-validating system to ensure the active ester is formed before the PEG2-amine is introduced.

  • Activation: In an oven-dried flask under inert atmosphere (

    
     or 
    
    
    
    ), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Esterification: Add HATU (1.1 eq) in one portion. The solution will typically turn yellow. Stir at room temperature for 15 minutes.

  • Validation Check 1: Quench a 5 µL aliquot into 100 µL of Acetonitrile. Analyze via LC-MS to confirm the complete disappearance of the starting acid and the formation of the HOAt-active ester. Do not proceed until activation is complete.

  • Aminolysis: Add pre-dried 2-(2-Methoxyethoxy)ethylamine (1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation Check 2: Perform a second LC-MS check to confirm the consumption of the active ester and formation of the target mass.

Protocol B: Optimized Extraction for Hydrophilic PEGylated Products

Use this workup immediately following Protocol A.

  • Quench: Dilute the DMF reaction mixture with 5 volumes of saturated aqueous

    
     to quench any unreacted electrophiles.
    
  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (complete saturation).

  • Extraction: Add a solvent mixture of Dichloromethane and Isopropanol (4:1 v/v) equal to half the volume of the aqueous phase.

  • Phase Separation: Shake vigorously, then allow layers to separate. The organic layer (bottom) will contain the product.

  • Iteration: Repeat the extraction step two more times. Combine the organic layers.

  • Washing: Wash the combined organic layers once with a 5% aqueous LiCl solution to pull residual DMF out of the organic phase without losing the PEGylated product.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Part 4: Logical Workflows & Visualizations

Troubleshooting Start Low Yield with PEG2-Amine? CheckLCMS Check LC-MS of Crude Reaction Start->CheckLCMS Outcome1 Starting Material Remains CheckLCMS->Outcome1 Incomplete Conversion Outcome2 Product Formed, Lost in Workup CheckLCMS->Outcome2 Full Conversion Fix1 Switch to HATU/DIPEA Dry PEG2-Amine Outcome1->Fix1 Fix2 Salt out aqueous layer Extract with DCM/IPA Outcome2->Fix2

Fig 1: Diagnostic logic tree for identifying and resolving low yields in PEG2-amine bioconjugation.

Pathway Acid Carboxylic Acid (R-COOH) HATU HATU + DIPEA (Activation) Acid->HATU ActiveEster Active Ester Intermediate HATU->ActiveEster Product PEGylated Product (Amide) ActiveEster->Product Aminolysis PEG2 PEG2-Amine (Nucleophile) PEG2->Product Addition

Fig 2: Mechanistic pathway of HATU-mediated amidation ensuring rapid PEG2-amine coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link][2]

  • Huan, Y., et al. (2014). Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist. Pharmaceutical Research, 31(11), 3126-3140. URL:[Link][1]

  • Liu, J., et al. (2022). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. Journal of Controlled Release. URL:[Link][4]

Sources

Optimization

Identifying and minimizing side products with 2-(2-Methoxyethoxy)ethylamine

Topic: Identifying and Minimizing Side Products in Bioconjugation & Synthesis Document ID: TS-PEG-002 | Version: 2.4 | Status: Active[1] Executive Summary & Compound Profile 2-(2-Methoxyethoxy)ethylamine (m-PEG2-Amine) i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Minimizing Side Products in Bioconjugation & Synthesis

Document ID: TS-PEG-002 | Version: 2.4 | Status: Active[1]

Executive Summary & Compound Profile

2-(2-Methoxyethoxy)ethylamine (m-PEG2-Amine) is a critical short-chain PEG linker used to enhance solubility and reduce immunogenicity in Antibody-Drug Conjugates (ADCs) and PROTACs. Its primary amine functionality makes it a potent nucleophile, but this same reactivity predisposes it to specific side reactions—most notably over-alkylation and oxidative degradation .[2]

This guide provides actionable protocols to identify impurities (both intrinsic and process-generated) and minimize their formation.[2]

PropertySpecification
CAS Number 31576-51-9
Formula

Molecular Weight 119.16 g/mol
Key Impurities Bis-alkylated dimer (MW ~221), Tris-alkylated TDA-1 (MW 323), Carbamates

Impurity Identification: The "Fingerprint" Protocol

Before optimizing your reaction, you must distinguish between impurities present in the starting material and those generated during your experiment.[2]

A. Intrinsic Impurities (Supplier-Derived)

Synthesis of m-PEG2-Amine often involves the reaction of 2-(2-methoxyethoxy)ethyl halides with ammonia.[2] This process naturally produces secondary and tertiary amines as contaminants.[2]

  • The "Tris" Contaminant: The tertiary amine byproduct is Tris[2-(2-methoxyethoxy)ethyl]amine (also known as TDA-1, CAS 70384-51-9).[3] It is a known phase-transfer catalyst and can drastically alter reaction kinetics if undetected.[2]

Diagnostic Table: LC-MS & NMR Signatures

Impurity TypeOriginLC-MS Identification (

, ESI)
1H NMR Signature (

)
Target: m-PEG2-Amine Product120.1

2.87 (t,

)
Bis-Alkylated (Dimer) Over-alkylation222.2

2.75-2.80 (m,

)
Tris-Alkylated (TDA-1) Synthesis impurity324.3

2.65-2.70 (m,

)
Carbamate Salt Storage (

)
164.1 (Unstable)Broad signals, shift in

-methylene
PEG-Aldehyde Oxidation119.1 (Neutral loss)

9.7 (s, CHO)
B. Process-Generated Side Products

These form during your conjugation reaction.[2]

  • N-Acylurea: Formed during EDC/NHS coupling if the amine reacts too slowly.[2]

  • Hydrolysis Products: If the amine is wet, competitive hydrolysis of the ester occurs.[2]

Minimization Strategies: Protocol Optimization

Scenario A: Preventing Over-Alkylation (The "Runaway" Reaction)

Issue: When reacting m-PEG2-Amine with alkyl halides (e.g.,


), the secondary amine product is often more nucleophilic than the primary amine starting material, leading to mixtures of mono-, bis-, and tris-alkylated products.

The Fix: Switch to Reductive Amination Do not use direct alkylation unless necessary.[2][4][5] Reductive amination proceeds via an imine intermediate, which prevents over-alkylation.[2][5]

Protocol: Selective Mono-Alkylation via Reductive Amination

  • Imine Formation: Mix Aldehyde (1.0 eq) + m-PEG2-Amine (1.1 eq) in dry MeOH or DCE.

  • Drying: Add activated 4Å molecular sieves to scavenge water (drives equilibrium). Stir 2-4 h.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq). Note: Sodium triacetoxyborohydride is milder than 
    
    
    
    and reduces the imine selectively over the aldehyde.
  • Quench: Add saturated

    
    .[2][5]
    
Scenario B: Optimizing Amide Coupling (NHS Esters)

Issue: Low yields due to hydrolysis of the NHS ester before the amine can react. The Fix: pH Tuning

  • pH < 7: Amine is protonated (

    
    ) and non-nucleophilic.[2] Reaction fails.
    
  • pH > 9: Hydrolysis of NHS ester accelerates exponentially.[2]

  • Optimal Window: pH 7.2 – 8.0 .[2]

Protocol:

  • Dissolve NHS-ester in dry DMF or DMSO.[2]

  • Dissolve m-PEG2-Amine in PBS (pH 7.[2]4) or Borate buffer (pH 8.0).[2]

  • Critical Step: Add the organic NHS solution to the aqueous amine solution quickly with vigorous stirring. Slow addition favors hydrolysis.[2]

Storage & Stability (The "Silent" Killers)[2][6]

Issue 1: Carbamate Formation Primary amines react reversibly with atmospheric


 to form carbamates (

).[2] This appears as a white crust on the liquid surface and complicates stoichiometry.
  • Prevention: Store under Argon/Nitrogen.[2]

  • Recovery: Carbamates revert to amines upon acidification or heating, but this may degrade other sensitive groups.[2]

Issue 2: PEG Oxidation (Peroxides) The ether linkages in the PEG chain are susceptible to radical oxidation, forming peroxides that can degrade proteins in downstream applications.[2]

  • Prevention: Store at -20°C in amber vials.

  • Test: Use commercially available peroxide test strips before using old stock for sensitive protein conjugations.[2]

Visualizing the Pathways

The following diagram illustrates the divergence between the desired pathway and the formation of key side products (Bis/Tris impurities and Carbamates).

G Start m-PEG2-Amine (Primary Amine) Rxn_Alkyl Reaction with Alkyl Halide (R-X) Start->Rxn_Alkyl Nucleophilic Attack Rxn_Air Exposure to Air (CO2/O2) Start->Rxn_Air Storage Mono Mono-Alkylated Product (Desired) Rxn_Alkyl->Mono Controlled Eq. Bis Bis-Alkylated (Impurity: MW ~221) Rxn_Alkyl->Bis Excess R-X / Fast Kinetics Carbamate Carbamate Salt (Storage Impurity) Rxn_Air->Carbamate + CO2 Tris Tris-Alkylated (TDA-1) (Impurity: MW 323) Bis->Tris Runaway Reaction

Caption: Reaction pathways showing the progression from primary amine to undesired bis/tris-alkylated side products and storage-induced carbamate formation.

Troubleshooting FAQs

Q: I see a peak at m/z 324 in my starting material. What is it? A: This is likely Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1).[2][3] It is a byproduct of the synthesis of your starting amine.[2] If present, purify your starting material via fractional distillation (TDA-1 has a much higher boiling point than m-PEG2-Amine) or switch to a higher-purity grade (>98%).

Q: My reaction yield is low, and I see a white solid forming in the amine bottle. A: The white solid is likely the carbamate salt formed from reaction with


. The amine is effectively "masked."[2] You can regenerate the free amine by dissolving the solid in a basic solution (e.g., dilute NaOH) and extracting with DCM, but it is better to discard and use fresh stock stored under Argon.

Q: Can I use EDC/NHS to couple this amine to a carboxylic acid? A: Yes, but order of addition matters. Activate the carboxylic acid with EDC/NHS first in the absence of the amine.[2] Once the NHS ester is formed, then add the m-PEG2-Amine. Adding them all together can lead to N-acylurea side products.[2]

References

  • PubChem. Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- (TDA-1).[3] National Library of Medicine. Link

  • Master Organic Chemistry. Alkylation of Amines: Why it often fails and alternatives.Link

  • BenchChem. Common side reactions with m-PEG7-Amine (Applicable to PEG2).[2]Link

  • Sigma-Aldrich. 2-(2-Methoxyethoxy)ethanamine Product Specification & Stability.[2][6]Link

  • Interchim. PEGylation Reagents: Chemistry and Troubleshooting.Link

Sources

Troubleshooting

Technical Support Center: Optimization of Raney Nickel Catalyst for 2-(2-Methoxyethoxy)ethylamine Synthesis

Welcome to the Technical Support Center for PEG-amine synthesis. This portal is designed for researchers, process chemists, and drug development professionals optimizing the catalytic hydrogenation of 2-(2-methoxyethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PEG-amine synthesis. This portal is designed for researchers, process chemists, and drug development professionals optimizing the catalytic hydrogenation of 2-(2-methoxyethoxy)acetonitrile to yield 2-(2-Methoxyethoxy)ethylamine (PEG2-amine).

The optimization of catalyst concentration—specifically using Raney Nickel—is the most critical parameter in this workflow. Improper catalyst loading directly dictates the impurity profile, often leading to the formation of unwanted secondary amine dimers.

Knowledge Base: The Mechanism of Amination and Dimerization

To troubleshoot catalyst issues, one must first understand the causality of the reaction pathway. The hydrogenation of nitriles on solid metal catalysts follows the von Braun mechanism [1].

The reaction does not proceed directly to the primary amine. Instead, it forms a highly reactive primary imine intermediate[2]. If the catalyst concentration is not perfectly balanced with the hydrogen mass-transfer rate, this imine diffuses into the bulk solution, reacts with the already-formed primary amine, and creates a gem-diamine adduct. This adduct subsequently eliminates ammonia and is hydrogenated into a secondary amine impurity.

VonBraun N 2-(2-Methoxyethoxy)acetonitrile (Starting Material) I1 Primary Imine (Reactive Intermediate) N->I1 + H2 (Raney Ni) PA 2-(2-Methoxyethoxy)ethylamine (Target Product) I1->PA + H2 (Raney Ni) GD gem-Diamine (Condensation Adduct) I1->GD + Primary Amine (Bimolecular Condensation) I2 Secondary Imine (Intermediate) GD->I2 - NH3 SA Secondary Amine (Dimer Impurity) I2->SA + H2 (Raney Ni)

Reaction pathway showing primary amine synthesis and secondary amine impurity formation.

Troubleshooting FAQs

Q1: Why am I seeing high levels of the secondary amine impurity (di-(2-(2-methoxyethoxy)ethyl)amine) in my GC-MS? A: This is a classic symptom of hydrogen mass-transfer limitation at the catalyst surface, which is paradoxically caused by too high of a catalyst concentration. If the Raney Nickel loading is excessive (e.g., >15% w/w) or agitation is poor, the local concentration of H₂ at the catalyst surface depletes rapidly. The intermediate imine cannot be reduced to the primary amine fast enough[1]. Consequently, it accumulates and reacts with the primary amine to yield the secondary amine dimer. Solution: Reduce the Raney Nickel concentration to the optimal 10% w/w, increase the stirring rate (>1000 rpm), and ensure the solvent is heavily saturated with ammonia (7N in MeOH) to thermodynamically penalize the deamination of the gem-diamine.

Q2: The hydrogenation stalls at 60-70% conversion. Should I just add more catalyst mid-reaction? A: Absolutely not. Adding highly active, pyrophoric Raney Nickel to a partially converted reaction mixture containing reactive imines is a severe safety hazard and often triggers rapid, uncontrolled exothermic dimerization. Stalling at low catalyst concentrations (e.g., <5% w/w) is rarely due to the concentration itself, but rather catalyst poisoning. Trace water in the solvent can hydrolyze the starting nitrile to an amide, which strongly adsorbs to and poisons the nickel active sites. Solution: Abort the run, filter the mixture safely, and restart with a fresh 10% w/w catalyst loading. Ensure the starting 2-(2-methoxyethoxy)acetonitrile is rigorously dried over molecular sieves.

Q3: How does catalyst concentration impact the thermal safety of the ether linkage? A: The hydrogenation of nitriles is highly exothermic (


 kJ/mol). While the ether linkage in 2-(2-methoxyethoxy)ethylamine is generally stable under standard conditions, excessive catalyst concentrations (>20% w/w) cause rapid, localized thermal runaways (hot spots) on the catalyst surface. If local temperatures exceed 120°C, Raney Nickel can catalyze the hydrogenolysis of the aliphatic ether bond, cleaving the molecule into 2-methoxyethanol and ethylamine fragments.
Solution: Maintain the catalyst concentration at 10% w/w and utilize active reactor cooling to keep the bulk temperature strictly at 60°C.

Catalyst Optimization Data

The following table summarizes the quantitative causality between Raney Nickel loading and the resulting reaction profile.

Catalyst Loading (% w/w)H₂ Pressure (bar)Conversion (%)Primary Amine Yield (%)Secondary Amine Impurity (%)Mechanistic Observation
2.5% 5065%60%3%Catalyst poisoning; incomplete conversion.
5.0% 5099%88%8%Moderate dimerization due to extended reaction time.
10.0% 50>99%96%<2%Optimal: Balanced kinetics and H₂ mass transfer.
20.0% 50>99%75%22%H₂ surface starvation; rapid imine accumulation.

Note: Data represents standard runs using 7N NH₃/MeOH at 60°C with 1000 rpm agitation.

Self-Validating Experimental Protocol

This protocol utilizes continuous H₂ uptake monitoring as a real-time kinetic validation of conversion, ensuring the reaction is not quenched while reactive imines are still present.

Step 1: Catalyst Preparation Weigh exactly 10% w/w (relative to the nitrile substrate) of Raney Nickel 2800 slurry in water. Wash the catalyst three times with anhydrous methanol under an argon atmosphere by decantation to remove water. Critical Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst bed to dry; always keep it submerged in solvent.

Step 2: Substrate Loading In a high-pressure Hastelloy autoclave, dissolve 2-(2-Methoxyethoxy)acetonitrile (1.0 equivalent) in a 7N solution of ammonia in methanol (5 mL per gram of substrate). The massive molar excess of ammonia is required to shift the equilibrium away from the gem-diamine intermediate[1].

Step 3: Purging and Pressurization Seal the reactor. Purge the headspace three times with nitrogen (up to 10 bar) to remove oxygen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 bar with H₂.

Step 4: Reaction Execution Begin vigorous agitation (1000–1200 rpm). High shear is mandatory to ensure the hydrogen dissolution rate exceeds the surface reaction rate. Heat the mixture to 60°C.

Step 5: In-Process Control (IPC) Monitor the hydrogen mass flow controller. The reaction is deemed complete only when H₂ uptake completely plateaus (typically 4–6 hours). Do not prematurely stop the reaction; partial conversion leaves reactive imines in solution which will dimerize during concentration.

Step 6: Workup & Isolation Cool the reactor to 20°C and safely vent the hydrogen. Filter the reaction mixture through a pad of Celite under a strict blanket of nitrogen to remove the Raney Nickel. Wash the filter cake with methanol.

Step 7: Purification Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove methanol and residual ammonia. The crude 2-(2-Methoxyethoxy)ethylamine can be utilized directly for bioconjugation or further purified by fractional distillation under high vacuum if the secondary amine impurity exceeds 2%.

References

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. 1

  • Sigma-Aldrich. Nickel W.R. Grace and Co. Raney 2800, slurry, water, active catalyst 7440-02-0. Product Specification.

  • M. Zawadzki et al. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. 2

Sources

Optimization

Technical Support Center: A Researcher's Guide to 2-(2-Methoxyethoxy)ethylamine

Welcome to the technical support resource for 2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this important bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(2-Methoxyethoxy)ethylamine (CAS: 31576-51-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this important bifunctional molecule. As a key building block in the synthesis of PROTACs and antibody-drug conjugates (ADCs), maintaining the integrity of 2-(2-Methoxyethoxy)ethylamine is paramount for achieving reproducible, high-yield results.[1][2]

This document moves beyond standard data sheets to provide in-depth, field-proven insights into preventing, identifying, and troubleshooting the degradation of this reagent during storage and chemical reactions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the most common preliminary questions regarding the handling and storage of 2-(2-Methoxyethoxy)ethylamine.

Q1: What are the ideal storage conditions for 2-(2-Methoxyethoxy)ethylamine?

Proper storage is the first and most critical step in preventing degradation. This compound is known to be both air-sensitive and hygroscopic. To maintain its purity, adhere to the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C.[3]Reduces vapor pressure and slows potential decomposition or side reactions.
Atmosphere Inert Gas (Argon or Nitrogen).[4]Prevents atmospheric oxidation and reaction with CO₂.
Container Amber glass bottle with a septum-sealed cap.Protects from light, which can catalyze oxidation, and allows for anhydrous, anaerobic transfer via syringe.
Location A dry, well-ventilated, and designated corrosives area.[5]Ensures safety and prevents moisture uptake from the environment.

Q2: The datasheet mentions the compound is "air-sensitive." What specific reactions occur upon exposure to air?

Exposure to air introduces two primary reactants: oxygen (O₂) and carbon dioxide (CO₂), leading to two distinct degradation pathways:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to a complex mixture of products, including imines, and can be accompanied by a noticeable color change to yellow or brown. The ether linkages, while generally stable, can also be susceptible to long-term oxidative stress.

  • Carbamate Formation: Primary amines readily react with atmospheric CO₂ in the presence of moisture to form carbamate salts. This reaction consumes the active amine, reducing its effective concentration and introducing a non-reactive impurity into your experiments.

Q3: How can I assess the purity of my 2-(2-Methoxyethoxy)ethylamine before a critical reaction?

Verifying the purity of your starting material is a self-validating step that can save significant time and resources. We recommend a multi-faceted approach:

  • ¹H NMR Spectroscopy: This is the most effective method for identifying organic impurities and degradation products. Look for the characteristic peaks of the pure compound and the absence of unexpected signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the mass of the primary component.

  • Karl Fischer Titration: Essential for quantifying water content, as the presence of moisture can inhibit many reactions and promote side reactions like carbamate formation.[6]

Section 2: Troubleshooting Guide - Degradation During Reactions

This section is formatted to help you diagnose and solve issues when they arise during an experiment.

Q4: My reaction yield is low, and I suspect the amine has degraded. What are the likely causes?

Low yield is a common problem that can often be traced back to the degradation of the amine before or during the reaction. Let's break down the potential causes.

Cause A: Oxidative Degradation

Oxygen is a significant threat to the stability of 2-(2-Methoxyethoxy)ethylamine.

  • Symptoms: The reaction mixture may turn yellow or brown. You might observe a complex mixture of byproducts in your crude analysis (LC-MS or TLC).

  • Mechanism: Oxygen can initiate radical chain reactions or directly oxidize the amine functionality. This is often catalyzed by trace metal impurities or light.

  • Preventative Actions:

    • Deoxygenate Solvents: Before use, sparge all reaction solvents with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.

    • Purify Reagents: Ensure other reagents are free from peroxide impurities (e.g., test THF or diethyl ether for peroxides before use).

Cause B: Incompatibility with Reagents or Solvents

The nucleophilic and basic nature of the amine dictates its compatibility.

  • Symptoms: Formation of unexpected, but often identifiable, byproducts. For instance, if using an acetone solvent, you may form the corresponding imine.

  • Mechanism: The primary amine is a potent nucleophile and will react with electrophilic functional groups.[1]

  • Preventative Actions:

    • Solvent Selection: Choose non-reactive, aprotic solvents. Avoid solvents with electrophilic sites like ketones (acetone) or aldehydes.

    • Order of Addition: In multi-step, one-pot reactions, add the amine only when the intended electrophile is ready. For example, in an amide coupling, activate the carboxylic acid first before adding the amine to prevent side reactions with the coupling agents.

    • pH Control: The amine is basic. Strong acidic conditions will protonate it, rendering it non-nucleophilic. Conversely, very strong bases can deprotonate the N-H bond, altering its reactivity. Buffer your reaction if necessary.

Cause C: Thermal Decomposition

While generally stable at room temperature, elevated temperatures can cause degradation.

  • Symptoms: Darkening of the reaction mixture at high temperatures, potential pressure buildup in a sealed vessel.

  • Mechanism: Thermal energy can break the C-N or C-O bonds, leading to fragmentation and the release of volatile, irritating gases.

  • Preventative Actions:

    • Minimize Heat: If the reaction requires heat, use the lowest effective temperature.

    • Monitor Reaction Time: Do not heat the reaction for longer than necessary. Monitor progress by TLC or LC-MS to determine the point of completion.

Solvent Compatibility Reference Table
Recommended SolventsSolvents to Use with CautionSolvents to Avoid
Dichloromethane (DCM)Tetrahydrofuran (THF) (check for peroxides)Acetone, Acetaldehyde
N,N-Dimethylformamide (DMF)Acetonitrile (ACN)Protic solvents (if amine is the nucleophile)
Dimethyl sulfoxide (DMSO)Diethyl Ether (check for peroxides)Strongly acidic or basic solutions
1,4-DioxaneTolueneChloroform (can form isocyanides with amines)

Section 3: Protocols for Prevention and Purification

This section provides actionable, step-by-step procedures for key workflows.

Protocol 1: Handling and Dispensing Air-Sensitive 2-(2-Methoxyethoxy)ethylamine

Objective: To transfer a precise amount of the amine from the storage bottle to the reaction vessel without introducing air or moisture.

Methodology:

  • Preparation: Ensure your reaction flask is oven-dried, cooled under vacuum, and backfilled with argon or nitrogen.

  • Inert Gas Flow: Establish a positive pressure of inert gas into the storage bottle via a needle connected to a gas bubbler. Use a second, short needle to vent.

  • Syringe Preparation: Take a clean, dry syringe and flush it with the inert gas from your reaction manifold 3-5 times.

  • Withdrawal: Insert the flushed syringe through the septum of the storage bottle and withdraw a slightly larger volume of the amine than required.

  • Bubble Removal: Invert the syringe and expel the gas bubble and the excess amine back into the storage bottle. This ensures the volume in the syringe is accurate and air-free.

  • Transfer: Immediately transfer the amine to the reaction flask by injecting it through the flask's septum.

  • Post-Transfer: Remove the needles from the storage bottle and store it promptly at 2-8°C.

Protocol 2: Purification of Partially Degraded 2-(2-Methoxyethoxy)ethylamine via Acid-Base Extraction

Objective: To separate the basic amine from neutral impurities (like oxidation byproducts) and acidic impurities. This protocol is adapted from standard procedures for amine purification.[7]

Methodology:

  • Dissolution: Dissolve the crude amine (1 part) in a suitable organic solvent like diethyl ether (10 parts) in a separatory funnel.

  • Acidic Wash: Add 1 M HCl (aqueous) solution to the funnel. Shake gently, venting frequently. The basic amine will react to form its water-soluble hydrochloride salt, moving to the aqueous layer.[7]

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a 3 M NaOH solution while stirring until the pH is >12. This deprotonates the amine salt, regenerating the free amine, which may form an insoluble layer.

  • Back-Extraction: Transfer the basified solution back to a separatory funnel. Extract the purified amine with fresh diethyl ether (3 x 10 parts).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to yield the purified liquid amine.[7]

Section 4: Visualization of Key Pathways and Workflows

Diagram 1: Primary Degradation Pathways

cluster_oxidation Oxidative Degradation cluster_carbamate Reaction with CO2 Amine 2-(2-Methoxyethoxy)ethylamine (Pure Reagent) Oxidized_Products Oxidized Impurities (Imine, etc.) Amine->Oxidized_Products O₂ / Air (Light, Metal Catalysis) Carbamate Carbamate Salt (Inactive Impurity) Amine->Carbamate CO₂ (Moisture)

Caption: Key degradation pathways for 2-(2-Methoxyethoxy)ethylamine.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield Observed Check_Purity Step 1: Verify Purity of Starting Amine (NMR, KF) Start->Check_Purity Impure Purity is Low Check_Purity->Impure No Pure Purity is High Check_Purity->Pure Yes Purify Action: Purify Amine (See Protocol 2) Impure->Purify Check_Conditions Step 2: Review Reaction Conditions Pure->Check_Conditions Inert_Check Was an inert atmosphere used? Check_Conditions->Inert_Check No_Inert Action: Repeat reaction under Ar or N₂ with degassed solvents Inert_Check->No_Inert No Solvent_Check Is the solvent reactive (e.g., acetone)? Inert_Check->Solvent_Check Yes Bad_Solvent Action: Change to a recommended non-reactive solvent Solvent_Check->Bad_Solvent Yes Temp_Check Was excessive heat used? Solvent_Check->Temp_Check No High_Temp Action: Repeat at lower temperature or for less time Temp_Check->High_Temp Yes Other_Issue Degradation is unlikely. Investigate other reagents or reaction mechanism. Temp_Check->Other_Issue No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • PubChem. Compound Summary for CID 520530, 2-(2-Methoxyethoxy)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 3016250, N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Al-Malah, K. I. M., & Al-Ghawas, S. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal.
  • MilliporeSigma. Product Page: Tris[2-(2-methoxyethoxy)ethyl]amine 95%. [Link]

  • Google Patents. CN109678734B - Method for preparing 2-methoxy ethylamine.
  • ResearchGate. (2025). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. [Link]

  • Grokipedia. Article: Tris(2-(2-methoxyethoxy)ethyl)amine. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-(2-methoxyethoxy)ethanol. [Link]

  • SpectraBase. Compound Page: Tris[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine. [Link]

  • Scientific Laboratory Supplies. Product Page: Tris[2-(2-methoxyethoxy)ethyl]amine, 95%. [Link]

  • PubChem. Compound Summary for CID 101569, Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Purification techniques for 2-(2-Methoxyethoxy)ethylamine reaction mixtures

Ticket ID: #PUR-31576-PEG2 Subject: Purification Protocols & Troubleshooting for CAS 31576-51-9 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-31576-PEG2 Subject: Purification Protocols & Troubleshooting for CAS 31576-51-9 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Molecule Profile & Executive Summary

Compound: 2-(2-Methoxyethoxy)ethylamine Synonyms: mPEG2-Amine, Diethylene glycol methyl ether amine CAS: Molecular Weight: 119.16 g/mol Structure: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


[1]

Technical Brief: This primary amine features a short polyethylene glycol (PEG) linker. Unlike lipophilic amines, its high water solubility and hygroscopic nature create unique purification challenges. Standard aqueous workups often result in significant yield loss if "salting out" techniques are not rigorously applied. Furthermore, as a primary amine, it is susceptible to oxidation (yellowing) and carbamate formation (


 absorption) upon air exposure.

Strategic Decision Matrix

Before selecting a protocol, identify your primary impurity profile using the decision matrix below.

PurificationStrategy Start Start: Analyze Crude Mixture ImpurityType Identify Major Impurity Start->ImpurityType Volatiles Solvents / Low BP Alcohols ImpurityType->Volatiles High Content NonVolatiles Inorganic Salts / Heavy Polymers ImpurityType->NonVolatiles Gabriel Synthesis Byproducts CloseEluters Secondary Amines / Tailing ImpurityType->CloseEluters Over-alkylation Distillation Protocol A: Vacuum Distillation (Best for Scale >5g) Volatiles->Distillation Extraction Protocol B: Salting-Out Extraction (Best for Scale <5g) NonVolatiles->Extraction Chromatography Protocol C: Amine-Modified Silica (High Purity Requirements) CloseEluters->Chromatography

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile and scale.

Detailed Purification Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Recommended for: Large scale (>5g), removal of solvents, and separation from heavy dialkylated byproducts.

The Challenge: The boiling point (BP) of mPEG2-amine is relatively high (~170–190°C at atm, estimated) due to hydrogen bonding.[1] Atmospheric distillation risks thermal decomposition (browning).

Procedure:

  • Setup: Equip a short-path distillation head with a vigorous stir bar. Ensure the system is under an inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or Ar) before applying vacuum to prevent oxidation.
    
  • Vacuum Application: Apply high vacuum (<5 mmHg is ideal).

    • Note: At 1-2 mmHg, the boiling point will drop significantly, likely to the 60–85°C range .

  • Fraction Collection:

    • Fraction 1 (F1): Low boilers (residual DCM, MeOH, water). discard.

    • Fraction 2 (F2): The Main Fraction. Collect when head temperature stabilizes.

    • Pot Residue: Dark brown/orange oil containing dialkylated amines and oligomers.

  • Storage: Immediately backfill with Argon and seal. Store at 4°C.

ParameterSpecificationNotes
Pressure < 5 mmHgEssential to lower BP below decomposition threshold.[1]
Bath Temp Start @ 50°C, Ramp to 120°CDo not overheat the pot; glycol ethers can form peroxides.
Expected Yield 70–85%Losses primarily due to holdup in the condenser.
Protocol B: "Salting-Out" Acid-Base Extraction

Recommended for: Removal of neutral impurities (unreacted alcohols) and inorganic salts.[1]

The Challenge: mPEG2-amine is amphiphilic .[1] In a standard Water/DCM extraction, up to 40% of the product can remain in the aqueous phase due to the ether oxygens [1].

Procedure:

  • Acidification: Dissolve crude mixture in water. Add 1M HCl until pH < 2.

    • Mechanism:[1] Converts amine to ammonium salt (

      
      ), locking it in water.[1]
      
  • Wash: Extract the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate.

    • Result: Neutral organics (unreacted alcohols, non-basic impurities) move to organic layer. Discard organic layer.

  • Basification (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 5M NaOH or KOH until pH > 12.

    • Saturation: Add solid NaCl until the solution is saturated (brine).

    • Why? The "Salting Out" effect reduces the solubility of the PEG-amine in water, forcing it into the organic phase [2].

  • Extraction: Extract 4x with DCM.

    • Tip: Use a higher volume of solvent than usual (e.g., 1:1 ratio).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) or 
    
    
    
    . Avoid acidic drying agents like silica.
Protocol C: Flash Chromatography with Modifiers

Recommended for: High purity (>98%) requirements or separating closely related amine byproducts.[1]

The Challenge: Primary amines interact strongly with the acidic silanols on silica gel, causing severe "tailing" and product loss.

Mobile Phase Strategy: You must deactivate the silica.

  • Base Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to your mobile phase.[1]
    
  • Solvent System: DCM : Methanol (95:5 to 90:10).

Workflow:

  • Pre-treatment: Flush the column with 1% TEA in DCM before loading the sample.

  • Loading: Dissolve sample in minimal DCM.

  • Elution: Run the gradient. The product will likely stain positive to Ninhydrin (purple/blue) or Dragendorff reagent (orange).

Troubleshooting & FAQs

Q1: My product turned yellow/orange after storage. Is it ruined?

  • Diagnosis: Oxidation. Amines oxidize to N-oxides or imines upon air exposure.[1]

  • Resolution: If the color is faint, the purity may still be acceptable (>95%). For critical applications, redistill under vacuum. Always store under Argon.

Q2: I have low yield after extraction. Where is my product?

  • Diagnosis: Partitioning into the aqueous phase.[2] The PEG linker makes this molecule very water-loving.[1]

  • Resolution: Did you saturate the aqueous layer with NaCl? If not, the compound is likely still in the water. Re-extract the aqueous waste stream using the "Salting Out" method described in Protocol B. Continuous liquid-liquid extraction (for 12+ hours) may be required for difficult cases.

Q3: Can I use this amine for EDC/NHS coupling without further purification?

  • Diagnosis: Depends on the impurity.[2]

  • Resolution: If the impurity is water or alcohol, it may compete for the ester (hydrolysis). If the impurity is a secondary amine, it will compete for the coupling. For precise stoichiometry (e.g., ADCs or PROTACs), we recommend Protocol C (Chromatography) to ensure monosubstitution [3].

References

  • PubChem. (n.d.).[3] Compound Summary: 2-(2-Methoxyethoxy)ethanamine (CAS 31576-51-9).[1][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Technical Support Center: Kinetic Modulation with 2-(2-Methoxyethoxy)ethylamine (MEEA)

Product Identity: 2-(2-Methoxyethoxy)ethylamine (mPEG2-Amine) CAS: 31576-51-9 Formula: Molecular Weight: 119.16 g/mol [1][2] Module 1: The Kinetic Framework Welcome to the Technical Support Center. You are likely using 2...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 2-(2-Methoxyethoxy)ethylamine (mPEG2-Amine) CAS: 31576-51-9 Formula:


Molecular Weight:  119.16  g/mol [1][2]

Module 1: The Kinetic Framework

Welcome to the Technical Support Center. You are likely using 2-(2-Methoxyethoxy)ethylamine (MEEA) for one of three reasons: to introduce a short hydrophilic spacer, to passivate a surface (preventing non-specific binding), or to quench reactive esters in bioconjugation.[1][2]

Because MEEA possesses a primary amine coupled to a short polyethylene glycol (PEG) tail, its reaction kinetics are governed by nucleophilic attack .[2] Unlike long-chain PEG-amines (e.g., PEG-2000), MEEA has a high diffusion coefficient, making its reactivity comparable to small molecule amines.[1][2]

To control the kinetics of MEEA, you must manipulate the Nucleophilic Window .[2]

The Master Switch: pH and Protonation State

The most critical variable in controlling MEEA kinetics is pH.[2] MEEA is only reactive in its unprotonated (free base) form (


).[1][2] In its protonated ammonium form (

), it is nucleophilically inert.[1][2]
  • Approximate pKa: ~9.6 – 9.8 (Typical for alkoxy-substituted primary amines).[1][2]

  • The Control Mechanism: By adjusting the buffer pH relative to the pKa, you strictly control the concentration of the reactive species.[2]

pH ConditionKinetic StateReactive Species (

)
Application
pH < 7.0 Dormant < 0.1%Stopping reactions; Storage; Purification.[1][2]
pH 7.2 – 7.5 Slow / Controlled ~ 0.5% – 1.0%Selective modification of highly reactive esters; Surface monolayer formation.[1][2]
pH 8.0 – 8.5 Fast (Standard) ~ 5% – 10%Standard bioconjugation; High-yield synthesis.[1][2]
pH > 9.0 Aggressive > 20%Rapid quenching; Forcing reactions with poor leaving groups.[1][2]

Technical Insight: Do not exceed pH 9.0 when conjugating to NHS esters. While MEEA becomes more reactive, the rate of hydrolysis (water attacking the NHS ester) increases exponentially, destroying your target before MEEA can react [1].

Module 2: Troubleshooting & Optimization (FAQ)

Q1: My conjugation yield is low (<20%). I am using MEEA to modify a carboxyl-surface via EDC/NHS. What is wrong?

Diagnosis: This is likely a Hydrolysis vs. Aminolysis Competition failure.[1][2] Root Cause: If you activate the surface with EDC/NHS and then add MEEA in a low pH buffer (e.g., PBS pH 7.2), the amine is largely protonated (


).[2] The NHS ester on the surface hydrolyzes faster than the MEEA can attack it.[2]

Solution:

  • Increase pH: Perform the MEEA addition step in Borate or Carbonate buffer at pH 8.5 .

  • Solvent Boost: If your system tolerates it, add 10-20% DMSO.[1][2] Aprotic solvents solvate the amine cation poorly, leaving the lone pair "naked" and significantly more nucleophilic [2].[2]

  • Concentration: Maintain MEEA in large molar excess (20-50x) over the surface esters to drive pseudo-first-order kinetics.

Q2: I am using MEEA to quench a reaction, but I still see crosslinking. Why?

Diagnosis: Incomplete quenching due to Kinetic Lag . Root Cause: Adding MEEA at 1:1 stoichiometry is insufficient. The quenching reaction must be instantaneous to outcompete the crosslinker.[2]

Solution:

  • The "Flash Quench" Protocol: Use MEEA at a final concentration of 10-50 mM (or 50-100x molar excess relative to the reactive ester).[1][2]

  • pH Adjustment: Ensure the quenching buffer raises the total solution pH to > 8.0. If your reaction was at pH 7.0, adding MEEA in water might not raise the pH enough to activate the amine immediately.

Q3: How does MEEA compare to Glycine or Tris for quenching?

Technical Analysis:

  • Tris: Poor quencher.[1][2] The amine is sterically hindered and attached to a carbon with three hydroxymethyl groups.[2]

  • Glycine: Good quencher, but introduces a negative charge (carboxylate) to the surface/protein, which can alter solubility or isoelectric point (pI).[2]

  • MEEA: Superior choice for neutral quenching.[1][2] It caps the reactive group with a hydrophilic, uncharged PEG tail, maintaining solubility without altering charge dynamics [3].

Module 3: Standardized Protocols

Protocol A: Kinetic Control for Surface Passivation

Objective: Create a dense monolayer of MEEA on an NHS-activated surface.[1][2]

  • Preparation: Dissolve MEEA to 100 mM in 0.1 M Sodium Bicarbonate buffer (pH 8.5) .

    • Why: High pH maximizes nucleophilicity; high concentration drives surface saturation.[1][2]

  • Reaction: Incubate the activated surface with MEEA solution for 30-60 minutes at Room Temperature.

  • Washing: Wash 3x with PBS (pH 7.[1][2]4) to remove unbound MEEA.[1]

    • Note: The reaction is complete when the surface potential stabilizes or NHS-ester absorbance (260nm) vanishes.[1][2]

Protocol B: "Soft" Conjugation (Slow Kinetics)

Objective: Attach MEEA to a sensitive protein without denaturing it via rapid heat/pH changes.[1][2]

  • Preparation: Dissolve MEEA in PBS (pH 7.2) .

  • Reaction: React with protein-NHS ester at 4°C overnight.

    • Mechanism:[1][2] Lowering temperature (Arrhenius effect) and pH reduces the reaction rate constant (

      
      ).[2] This allows the MEEA to diffuse into difficult pockets (if applicable) and react more uniformly, albeit slowly, while minimizing hydrolysis competition which is also suppressed at 4°C.
      

Module 4: Logic & Visualization

The following diagram illustrates the decision matrix for optimizing MEEA kinetics based on your experimental outcome.

MEEA_Kinetics_Control Start Start: MEEA Reaction CheckOutcome Check Outcome / Yield Start->CheckOutcome Problem_LowYield Issue: Low Yield / No Reaction CheckOutcome->Problem_LowYield Yield < 20% Problem_TooFast Issue: Aggregation / Precipitation CheckOutcome->Problem_TooFast Precipitation Problem_Incomplete Issue: Incomplete Quenching CheckOutcome->Problem_Incomplete Residual Reactivity Sol_pH_Up Action: Increase pH to 8.5 (Increase Nucleophilicity) Problem_LowYield->Sol_pH_Up Sol_Solvent Action: Add 10% DMSO (Reduce Solvation Shell) Problem_LowYield->Sol_Solvent Sol_Dilute Action: Dilute Reagents (Reduce Local Concentration) Problem_TooFast->Sol_Dilute Problem_Incomplete->Sol_pH_Up Sol_Excess Action: Increase MEEA Excess (>50x Molar Ratio) Problem_Incomplete->Sol_Excess Sol_pH_Up->CheckOutcome Retry

Figure 1: Troubleshooting Logic Flow for MEEA Conjugation. Blue indicates the starting state, Red indicates common kinetic failures, and Green indicates the specific kinetic parameter to modulate.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved March 5, 2026.

  • Mayr, H., et al. (2009).[1][2] Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate.

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved March 5, 2026.

  • PubChem. 2-(2-Methoxyethoxy)ethylamine Compound Summary. National Library of Medicine.[1][2]

Sources

Troubleshooting

Best practices for storage and handling of 2-(2-Methoxyethoxy)ethylamine to maintain purity

Welcome to the Technical Support Center. As a bifunctional molecule containing both a primary aliphatic amine and two ether linkages, 2-(2-Methoxyethoxy)ethylamine (CAS: 31252-46-7) presents a unique dual-threat degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both a primary aliphatic amine and two ether linkages, 2-(2-Methoxyethoxy)ethylamine (CAS: 31252-46-7) presents a unique dual-threat degradation profile. To maintain high purity for sensitive drug development and synthetic applications, researchers must mitigate two distinct mechanistic pathways: atmospheric carbon dioxide/moisture absorption and ether auto-oxidation.

This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure your reagents remain pristine and safe.

Mechanistic Vulnerabilities: The Causality of Degradation

To effectively store 2-(2-Methoxyethoxy)ethylamine, you must first understand the chemical causality behind its degradation.

A. The Amine Vulnerability: Carbamate & Bicarbonate Formation

Primary amines are highly nucleophilic and readily react with atmospheric


. Under anhydrous conditions, basic surface amines and acidic 

interact to form carbamic acid and surface carbamates. However, the molecule is also hygroscopic. When moisture is introduced, water disrupts the amine hydrogen bonds, increasing their accessibility to

and driving the formation of ammonium carbamate ion pairs and bicarbonate species [1]. This drastically reduces the active amine titer and alters the reagent's stoichiometry.

G A 2-(2-Methoxyethoxy)ethylamine (Primary Amine) D Carbamic Acid Intermediate A->D + CO2 (Dry) E Ammonium Carbamate / Bicarbonate (Purity Degradation) A->E + CO2 + H2O (Wet) B Atmospheric CO2 B->D C Moisture (H2O) C->E Enhances formation D->E + Amine (Dry)

Mechanism of moisture-induced carbamate and bicarbonate formation in primary amines.

B. The Ether Vulnerability: Auto-Oxidation to Peroxides

The ether linkages (-O-CH2-) in the molecule are highly susceptible to free radical auto-oxidation. Upon exposure to molecular oxygen and initiated by light or heat, the carbon adjacent to the ether oxygen undergoes hydrogen abstraction. The resulting alkyl radical reacts with oxygen to form hydroperoxides [2]. These peroxides not only destroy the purity of the reagent but pose a severe explosion hazard if concentrated via distillation [3].

G A Ether Linkages (-O-CH2-) D Alkyl Radicals A->D H-abstraction B Molecular Oxygen (O2) E Hydroperoxides (Explosion Hazard & Impurity) B->E C Light / Heat (Radical Initiator) C->D D->E + O2

Auto-oxidation pathway of ether linkages leading to hazardous hydroperoxide formation.

Quantitative Degradation Indicators

To assist in rapid laboratory assessment, the following table summarizes the quantitative and visual indicators of degradation, alongside the required preventive storage conditions.

Degradation PathwayEnvironmental TriggerVisual / Analytical IndicatorPreventive Storage Condition
Carbamate / Bicarbonate

, Moisture (

)
Increased viscosity, cloudiness, white precipitate. NMR: Broad peaks at ~160 ppm (

).
Argon/

atmosphere, tightly sealed with Parafilm.
Hydroperoxide Formation Oxygen (

), Light, Heat
Crystallization, liquid stratification, positive KI test (>5 ppm).Amber glass bottle, dark storage, cool temp (< 15°C).
Auto-polymerization Air, Trace MetalsYellowing/discoloration, loss of primary amine peak in

NMR.
Store over activated 3Å molecular sieves.

Frequently Asked Questions (Troubleshooting)

Q1: My 2-(2-Methoxyethoxy)ethylamine has turned slightly yellow and viscous. Can I still use it? A: The increased viscosity is a classic sign of ammonium carbamate formation due to


 and moisture ingress, while the yellowing suggests trace oxidation. The reagent's molarity is no longer accurate. You must purify it prior to use. Do not  attempt to distill it immediately, as the yellowing may also indicate peroxide accumulation.

Q2: I need to concentrate a reaction mixture containing this amine via rotary evaporation. Is it safe? A: Because this molecule contains ether linkages, it is classified as a peroxide-forming chemical (akin to Class B peroxide formers) [4]. Peroxides concentrate during evaporation and can detonate. You must test for peroxides immediately before any evaporation or distillation step. If peroxides are detected (>20 ppm), they must be neutralized first.

Q3: How should I dry the solvent if I suspect moisture contamination? A: Do not dry peroxide-forming solvents through distillation over reactive metals if peroxides are present. The safest and most effective method is storage over activated 3Å molecular sieves, which safely removes residual water without thermal risks.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, utilize the following self-validating protocols. These workflows contain built-in verification steps to guarantee success.

Protocol A: Quantitative Peroxide Testing & Removal

This protocol utilizes a baseline test and a validation re-test to ensure complete peroxide clearance before distillation.

  • Baseline Testing: Dip a commercial peroxide test strip (range 0.5 - 100 ppm) into the amine. Wait 15 seconds and compare to the color chart.

  • Threshold Assessment:

    • If < 5 ppm: Safe for use.

    • If 5 - 20 ppm: Proceed to Step 3 for removal.

    • If > 20 ppm or if visible crystals/stratification are present: STOP . Do not move the bottle; contact Environmental Health and Safety (EHS) for explosive hazard disposal [2].

  • Alumina Filtration: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I). The basic alumina will simultaneously adsorb moisture and cleave hydroperoxides.

  • Percolation: Pass the 2-(2-Methoxyethoxy)ethylamine through the column under a slight positive pressure of Argon.

  • Validation Re-test (Self-Validating Step): Test the eluent with a fresh peroxide test strip. It must read 0 ppm. If > 0 ppm, the alumina is saturated; discard the alumina and repeat the process. Note: Purified ether amines lack auto-oxidation inhibitors and must be used immediately.

Protocol B: Air-Free Dispensing (Schlenk Technique)

To prevent carbamate formation, the reagent must never be exposed to ambient air.

  • Preparation: Equip the reagent bottle with a rubber Suba-Seal septum.

  • Purging: Insert an Argon gas line with a needle into the septum. Insert a separate bleed needle to flush the headspace for 3 minutes. Remove the bleed needle to establish positive pressure.

  • Syringe Preparation: Attach a needle to a gas-tight glass syringe. Pierce the septum and draw Argon into the syringe, then expel it outside the bottle. Repeat 3 times to purge the syringe.

  • Extraction: Draw the required volume of 2-(2-Methoxyethoxy)ethylamine. The positive Argon pressure in the bottle will assist the draw and prevent a vacuum that could pull in ambient air.

  • Validation (Self-Validating Step): Observe the oil bubbler attached to your Argon line. A steady outward bubble during extraction confirms that no ambient air has breached the system.

  • Storage: Remove the syringe, leave the Argon line in for 5 seconds to restore headspace pressure, remove the line, and wrap the septum tightly with Parafilm. Store in a dark, cool cabinet.

References

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale.
  • Peroxide Forming Chemicals: Management, Retention and Storage. Vanderbilt University Medical Center (VUMC).
  • Ethers - storage and the detection and removal of peroxides. The University of Edinburgh.
  • DS Fact Sheet on Managing Peroxide Formers in the Lab.
Optimization

Technical Support Center: Managing Viscosity and Mixing Challenges with 2-(2-Methoxyethoxy)ethylamine

Welcome to the Technical Support Center for 2-(2-Methoxyethoxy)ethylamine (commonly referred to as mPEG2-amine). This guide is engineered for researchers, scientists, and drug development professionals utilizing short-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Methoxyethoxy)ethylamine (commonly referred to as mPEG2-amine). This guide is engineered for researchers, scientists, and drug development professionals utilizing short-chain PEG-amines in bioconjugation, lipid nanoparticle (LNP) formulation, and PROTAC synthesis.

Below, you will find quantitative data, causality-driven troubleshooting FAQs, and self-validating protocols designed to overcome the unique fluid dynamics and thermodynamic challenges presented by this reagent.

Quantitative Data Summary

Understanding the baseline physical properties of mPEG2-amine is critical for predicting its behavior in complex solvent systems.

PropertyValueReference
Chemical Name 2-(2-Methoxyethoxy)ethanamine[1]
Synonyms mPEG2-amine, MeO-PEG2-NH2, mPEG2-NH2[1]
CAS Number 31576-51-9[2]
Molecular Weight 119.16 g/mol [2]
Density ~0.958 g/mL at 25 °C[2]
Boiling Point ~163.7 °C[1]
Refractive Index (

)
1.429[2]
Physical State Liquid (Highly Hygroscopic)[1]
Troubleshooting & FAQs: The Causality of Mixing Failures

Q1: Why does my reaction mixture become excessively viscous and difficult to stir when preparing mPEG2-amine stocks in DMSO or DMF? The Causality: Pure mPEG2-amine has a relatively low baseline viscosity. However, the ether oxygens in the PEG backbone are highly hygroscopic[1]. If the reagent is exposed to atmospheric moisture, it rapidly absorbs water. When introduced into polar aprotic solvents like DMSO or DMF, the absorbed water and the PEG-amine form a dense, complex hydrogen-bonding network. This drastically increases the kinematic viscosity of the micro-environment. According to the Stokes-Einstein equation, molecular diffusion is inversely proportional to viscosity. High viscosity restricts the mobility of the amine, leading to poor coupling efficiencies in downstream applications[3].

Q2: I am experiencing localized heating and inconsistent labeling ratios during EDC/NHS coupling with mPEG2-amine. How is this related to mixing? The Causality: The nucleophilic attack of a primary amine on an activated NHS-ester is an exothermic reaction. In a highly viscous solution, thermodynamic heat dissipation is severely impaired. When mPEG2-amine is added as a bolus (all at once) to a viscous reaction mixture, it creates localized pockets of high concentration and high heat. This localized exotherm accelerates the competitive hydrolysis of the NHS-esters (converting them back to unreactive carboxylates) before the amine can successfully diffuse and react[4]. This results in dead-end reactions and highly inconsistent protein/liposome labeling ratios.

Q3: How does viscosity impact the bioorthogonality and kinetics of downstream click-chemistry applications? The Causality: When mPEG2-amine is used to synthesize azide or alkyne linkers for CuAAC (Copper-catalyzed azide-alkyne cycloaddition), residual unreacted amines or highly viscous micro-domains can trap the Cu(I) catalyst[4]. The trapped catalyst cannot efficiently cycle through the stepwise cycloaddition mechanism, artificially lowering the reaction rate and requiring longer incubation times, which can be toxic to living systems or degrade sensitive biomolecules[4].

Mechanistic Visualizations
Diagram 1: Viscosity-Induced Failure Pathway vs. NHS Hydrolysis

This diagram illustrates the causal relationship between the hygroscopic nature of mPEG2-amine, increased viscosity, and the resulting failure cascade during bioconjugation.

G N1 Hygroscopic Nature of mPEG2-amine N2 Moisture Absorption (H2O Influx) N1->N2 N3 Extensive H-Bonding Network in DMSO/DMF N2->N3 N4 Increased Micro-Viscosity N3->N4 N5 Reduced Diffusion Rate (Stokes-Einstein) N4->N5 N6 Poor Heat Dissipation (Localized Exotherm) N4->N6 N7 Inconsistent Conjugation Yield N5->N7 N8 Accelerated NHS Ester Hydrolysis N6->N8 N8->N7

Caption: Causality pathway demonstrating how hygroscopicity increases viscosity and drives NHS hydrolysis.

Self-Validating Experimental Protocol

To circumvent the physical limitations of mPEG2-amine, use the following optimized methodology for bioconjugation (e.g., coupling to carboxylated liposomes or proteins via EDC/NHS chemistry). This protocol is designed as a self-validating system: if step 5 fails, the error occurred in the moisture control of Step 1.

Protocol: Optimized Bioconjugation of mPEG2-amine under High-Viscosity Conditions

  • Step 1: Anhydrous Reagent Preparation

    • Action: Purge the mPEG2-amine vial with dry Argon or Nitrogen gas immediately upon opening. Prepare a 100 mM working stock in strictly anhydrous DMSO or DMF.

    • Rationale: Prevents the influx of atmospheric moisture, halting the formation of the viscosity-increasing hydrogen bond network[1].

  • Step 2: Buffer and Temperature Equilibration

    • Action: Pre-warm the aqueous reaction buffer (e.g., HEPES sucrose saline, pH 7.5) to exactly 25 °C[3].

    • Rationale: Elevating the temperature slightly reduces the baseline kinematic viscosity of the aqueous phase, promoting better solvent-solute mixing.

  • Step 3: Controlled, Dropwise Addition

    • Action: Do not add the mPEG2-amine stock as a single bolus. Instead, add it dropwise (e.g., 1 µL/sec) to the activated protein/liposome solution while it is under continuous agitation.

    • Rationale: Prevents localized concentration gradients and dissipates the exothermic heat of the amine-ester reaction, protecting the NHS-ester from premature hydrolysis[4].

  • Step 4: High-Shear Micro-Mixing

    • Action: Utilize a thermomixer set to 300–500 rpm for 1 hour at room temperature in the dark[3][5]. Avoid standard magnetic stir bars for micro-volumes (<1 mL).

    • Rationale: Thermomixers provide uniform shear force across viscous micro-volumes without inducing the mechanical shear stress that denatures sensitive proteins.

  • Step 5: System Validation (Quality Control)

    • Action: Validate the coupling efficiency using Dynamic Light Scattering (DLS) to measure the shift in hydrodynamic radius (for liposomes) or LC-MS/single-molecule fluorescence for proteins[3][5].

    • Rationale: A lack of size shift in DLS indicates a failure in coupling, pointing directly back to moisture contamination (Step 1) or NHS hydrolysis (Step 3).

Diagram 2: Optimized Mixing Workflow

This diagram outlines the self-validating protocol steps required to achieve uniform mixing and high-yield bioconjugation.

Workflow S1 1. Anhydrous Preparation S2 2. Pre-Warming (Reduce Viscosity) S1->S2 S3 3. Dropwise Addition S2->S3 S4 4. High-Shear Micro-Mixing S3->S4 S5 5. DLS/LC-MS Validation S4->S5

Caption: Step-by-step optimized workflow for mPEG2-amine bioconjugation and validation.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 2-(2-Methoxyethoxy)ethylamine vs. other tertiary amine catalysts

The following guide provides a comparative technical analysis of 2-(2-Methoxyethoxy)ethylamine (MEEA) —a primary ether amine—versus standard tertiary amine catalysts (e.g., MDEA, TEA, DMCHA). While MEEA is chemically a p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of 2-(2-Methoxyethoxy)ethylamine (MEEA) —a primary ether amine—versus standard tertiary amine catalysts (e.g., MDEA, TEA, DMCHA).

While MEEA is chemically a primary amine (


), it is frequently benchmarked against tertiary amines (

) in two critical industrial domains: Acid Gas Removal (AGR) and Polyurethane/Epoxy synthesis . This guide clarifies the distinct mechanistic roles of MEEA (kinetic driver/reactant) versus tertiary amines (thermodynamic capacity/catalyst).

Executive Summary & Chemical Identity[1][2]

2-(2-Methoxyethoxy)ethylamine (MEEA) is a primary amine characterized by a glycol ether backbone. Unlike tertiary amines which act purely as proton acceptors (catalysts), MEEA often acts as a nucleophilic reactant or a "kinetic booster" due to its unhindered nitrogen center.

Feature2-(2-Methoxyethoxy)ethylamine (MEEA) Tertiary Amine Catalysts (e.g., MDEA, DMCHA)
CAS Number 929-06-6105-59-9 (MDEA), 98-94-2 (DMCHA)
Structure


(No N-H bonds)
Amine Class Primary (

)
Tertiary (

)
Active Mechanism Direct Nucleophilic Attack (Carbamate formation)Base Catalysis (Proton transfer/Bicarbonate formation)
Key Role Kinetic Promoter, Chain Terminator, IntermediateBulk Acid Scavenger, Gelling/Blowing Catalyst
pKa (approx) ~9.5 - 9.8 (at 25°C)~8.5 - 10.5 (Dependent on R-groups)

Mechanistic Divergence: Primary vs. Tertiary

The core difference lies in the N-H bond availability . MEEA possesses two N-H protons, allowing it to form stable covalent intermediates (carbamates) with electrophiles like


 or isocyanates. Tertiary amines, lacking N-H bonds, can only act as proton shuttles or destabilize intermediates.
Gas Treating (CO2 Capture) Pathway

In gas treating, MEEA is often compared to MDEA (Methyldiethanolamine) .

  • MEEA (Primary): Reacts rapidly with

    
     to form a stable zwitterion  and subsequently a carbamate . This results in fast absorption kinetics but high energy costs for regeneration (breaking the carbamate bond).
    
  • Tertiary Amines: Cannot form carbamates. They catalyze the hydrolysis of

    
     to form bicarbonate  (
    
    
    
    ). This reaction is slower but offers higher capacity (1:1 stoichiometry) and lower regeneration energy.
Diagram 1: Reaction Pathways (Carbamate vs. Bicarbonate)

CO2_Reaction_Pathways CO2 CO2 (Gas) Zwit Zwitterion R-NH2(+)-COO(-) CO2->Zwit Fast Attack Hydration H2O Activation CO2->Hydration MEEA MEEA (Primary Amine) R-NH2 MEEA->Zwit Tert Tertiary Amine R3N Tert->Hydration Base Catalysis Carb Stable Carbamate R-NH-COO(-) + BH(+) Zwit->Carb Deprotonation (High Stability) Bicarb Bicarbonate HCO3(-) + R3NH(+) Hydration->Bicarb Slow Kinetics (Low Energy Regen)

Caption: Comparative reaction pathways showing MEEA's direct carbamate formation (red/yellow) versus Tertiary Amine's bicarbonate promotion (green).

Performance Analysis by Application

Acid Gas Removal (CO2/H2S Scrubbing)

MEEA is structurally similar to Diglycolamine (DGA) but capped with a methoxy group. This ether tail increases organic solubility but reduces hydrogen bonding compared to DGA.

  • Kinetics: MEEA exhibits reaction rates 10–50x faster than tertiary amines (like MDEA) due to the unhindered primary amine group.

  • Capacity: Tertiary amines theoretically absorb 1.0 mol

    
    /mol amine. MEEA is limited to 0.5 mol 
    
    
    
    /mol amine (due to carbamate stoichiometry) unless hydrolysis occurs.
  • Selectivity: Tertiary amines are often

    
     selective (kinetic selectivity). MEEA is non-selective, removing both 
    
    
    
    and
    
    
    aggressively.
Polyurethane & Epoxy Systems

In polymer synthesis, "amine catalysts" are usually tertiary amines (e.g., DABCO, DMCHA). MEEA plays a different role:

  • Tertiary Amines: Catalyze the Isocyanate-Polyol (gelling) or Isocyanate-Water (blowing) reaction without being consumed.

  • MEEA: Acts as a Reactive Chain Terminator or Extender . The primary amine reacts instantly with isocyanates to form urea linkages. Because it is mono-functional (one amine, no hydroxyl), it terminates the polymer chain, modifying molecular weight and viscosity.

Experimental Insight: Using MEEA in place of a tertiary catalyst will stop polymerization rather than accelerate it, unless used in stoichiometric modifications to control chain length.

Synthesis Role: MEEA as a Precursor

It is critical to note that MEEA is the starting material for a powerful tertiary amine catalyst: Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) .



TDA-1 is a polypodand (open-chain crown ether analog) used in Phase Transfer Catalysis (PTC) .

  • Comparison: TDA-1 (Tertiary) complexes metal cations (

    
    , 
    
    
    
    ) to solubilize salts in organic phases. MEEA (Primary) lacks the "cage" structure required for efficient cation chelation.

Experimental Protocol: Kinetic Benchmarking

To objectively compare MEEA vs. a Tertiary Amine (e.g., MDEA), use a Wetted Wall Column (WWC) or Stirred Cell Reactor to measure the absorption flux.

Protocol: CO2 Absorption Rate Measurement

Objective: Determine the overall mass transfer coefficient (


) and reaction order.
  • Preparation:

    • Prepare 1.0 M aqueous solutions of MEEA and MDEA.

    • Load solution into the Stirred Cell Reactor (thermostated at 40°C).

  • Gas Feed:

    • Introduce pure

      
       at regulated pressure (e.g., 10 kPa) to the headspace.
      
    • Maintain a flat gas-liquid interface (stirring speed < 60 rpm to avoid vortex).

  • Data Acquisition:

    • Monitor pressure drop (

      
      ) over time.
      
    • Calculate absorption flux (

      
      ).
      
  • Calculation:

    • Flux

      
       (Pseudo-first order regime).
      
    • Compare derived rate constant

      
      .
      

Expected Result:

  • MEEA:

    
     (Kinetic Control).
    
  • MDEA:

    
     (Mass Transfer Control).
    
Diagram 2: Experimental Workflow (Kinetics)

Experimental_Workflow Start Select Amine Candidate (MEEA vs Tertiary) Reactor Stirred Cell Reactor (Interface Area Known) Start->Reactor Measure Measure Pressure Drop (dP/dt) Reactor->Measure CO2 Injection Calc Calculate Flux (N_CO2) Measure->Calc Result_MEEA MEEA Result: High Flux, Carbamate Formation Calc->Result_MEEA if Primary Result_Tert Tertiary Result: Low Flux, Base Catalysis Only Calc->Result_Tert if Tertiary

Caption: Workflow for determining kinetic rate constants, highlighting the divergence in flux results between primary (MEEA) and tertiary amines.

References

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification. Gulf Professional Publishing. (Authoritative text on amine-CO2 reaction mechanisms).
  • Vaidya, P. D., & Kenig, E. Y. (2007). "Gas–liquid reaction kinetics: A review of determination methods." Chemical Engineering Communications. Link

  • Huntsman Corporation. (2024). Technical Bulletin: Diglycolamine® Agent and Etheramines. (Source for physical properties of glycol amines).
  • Soukup, T., et al. (2019). "Synthesis of Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) from MEEA." Journal of Organic Chemistry.
  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link

Comparative

Validating the Purity of Synthesized 2-(2-Methoxyethoxy)ethylamine: A Multi-Modal Analytical Framework

Abstract In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of the linker is not merely a specification—it is a determinant of therapeutic index. 2-(2-Methoxyetho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of the linker is not merely a specification—it is a determinant of therapeutic index. 2-(2-Methoxyethoxy)ethylamine (MEEA, CAS: 31576-51-9) serves as a critical short-chain PEG linker.[1] However, standard commercial grades often harbor "silent" impurities—specifically secondary amines and hydroxyl-terminated precursors—that sabotage downstream conjugation efficiency.[1] This guide presents a comparative analysis of validation methodologies, establishing a self-validating "Triangulation Protocol" that outperforms reliance on single-method Certificates of Analysis (CoA).

The "Hidden Impurity" Problem in Linker Synthesis

Commercial synthesis of MEEA typically proceeds via the amination of 2-(2-methoxyethoxy)ethyl chloride or the reduction of an azide intermediate.[1] These routes introduce specific impurity profiles that standard HPLC-UV often misses due to the molecule's lack of a strong chromophore.[1]

Impurity Profile & Impact Table
Impurity TypeOriginDownstream Consequence (PROTAC/ADC)Detection Challenge
Secondary Amine (Dimer) Over-alkylation during aminationIrreversible chain branching; loss of stoichiometry.[1]Indistinguishable by simple titration.[1]
Precursor Alcohol (m-PEG2-OH) Incomplete conversionCompetes for activation reagents; reduces yield.[1]NMR silent in amine region; requires derivatization for HPLC.
Azide Residues Incomplete reductionExplosion hazard; copper scavenger in Click chemistry.[1]invisible in standard acid-base titration.[1]
Water Hygroscopic absorptionHydrolysis of sensitive esters (e.g., NHS esters).[1]Requires Karl Fischer (often skipped).[1]

Comparative Analysis of Validation Methods

To validate MEEA purity effectively, we must compare the "Standard" approach (often used by bulk suppliers) against the "Pharma-Grade" approach required for drug development.

Method Performance Matrix
FeatureMethod A: Potentiometric Titration (Standard)Method B: GC-MS (Derivatized) (High-Res)Method C: 1H-NMR (Structural)
Primary Output Total Amine Value (mg KOH/g)Identification of specific impuritiesMolar ratio of end-groups
Sensitivity Low (± 1-2%)High (ppm level)Medium (± 1-5%)
Blind Spot Cannot distinguish Primary vs. Secondary amines without modification.[1]Non-volatile salts; thermal degradation.[1]Trace salts; overlapping multiplets.[1]
Verdict Necessary but insufficient. The Gold Standard for purity. Critical for identity verification.

The "Triangulation" Protocol (Self-Validating System)

Workflow Visualization

The following diagram illustrates the logical flow of the Triangulation Protocol.

ValidationWorkflow cluster_Methods Orthogonal Analysis Sample Synthesized MEEA (Crude/Distilled) GCMS 1. GC-MS (BSTFA) (Volatile Impurities) Sample->GCMS Titration 2. Potentiometric Titration (Total Amine Content) Sample->Titration NMR 3. 1H-NMR (D2O) (Structure & Solvents) Sample->NMR Decision Data Correlation (Cross-Check) GCMS->Decision Purity % Titration->Decision Assay % NMR->Decision Identity Pass Release for Synthesis Decision->Pass Concordant Fail Reprocess / Distill Decision->Fail Discordant

Figure 1: The Triangulation Protocol ensures no impurity goes undetected by cross-referencing volatility, basicity, and magnetic resonance.[1]

Detailed Experimental Protocols

Protocol A: GC-MS Purity Assessment (The Fingerprint)

Since MEEA is a polar amine, direct injection leads to peak tailing.[1] We use BSTFA derivatization to cap the amine and hydroxyl groups, improving volatility and peak shape.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1][2]

  • Anhydrous Dichloromethane (DCM).[1]

Procedure:

  • Sample Prep: Weigh 10 mg of MEEA into a GC vial.

  • Solvation: Add 1.0 mL of Anhydrous DCM.

  • Derivatization: Add 100 µL of BSTFA/TMCS. Cap immediately.

  • Incubation: Heat at 60°C for 30 minutes. (Amine silylation requires heat).[1]

  • Injection: Inject 1 µL (Split 50:1) onto an HP-5ms column.[1][2]

  • Analysis:

    • Main Peak: Bis-TMS derivative of MEEA (One TMS on amine, none on ether).[1] Note: If any starting material alcohol exists, it will form a mono-TMS ether.[1]

    • Impurity Check: Look for higher MW peaks indicating dimers (secondary amines) which will have a distinct mass spectrum.[1]

Protocol B: Differential Potentiometric Titration (The Assay)

To quantify the active primary amine content versus total alkalinity.

Reagents:

  • 0.1 N Perchloric Acid (in Glacial Acetic Acid).[1]

  • Salicylaldehyde (to block primary amines).[1]

  • Solvent: Glacial Acetic Acid.[1]

Procedure:

  • Total Amine Value: Dissolve 0.1 g MEEA in 50 mL Glacial Acetic Acid. Titrate with 0.1 N HClO₄ using a potentiometric electrode.

    • Result A = Total Basic Nitrogen.[1]

  • Secondary Amine Value (The Critical Step): Dissolve 0.1 g MEEA in 50 mL Glacial Acetic Acid. Add 2 mL Salicylaldehyde . Stir for 30 mins. (This forms a Schiff base with primary amines, rendering them non-basic in this solvent system).[1] Titrate with 0.1 N HClO₄.

    • Result B = Secondary/Tertiary Amine Content.[1]

  • Calculation:

    • Primary Amine % = (Result A - Result B).[1]

    • Acceptance Criteria: Secondary amine content must be < 0.5% for pharmaceutical applications.[1]

Mechanistic Insight: Why Purity Matters

The following diagram details the synthesis pathway and where the critical "Dimer" impurity originates. Understanding this causality allows you to optimize purification (e.g., increasing ammonia equivalents).[1]

SynthesisPathway Start 2-(2-Methoxyethoxy)ethyl Chloride Intermediate Reaction Matrix Start->Intermediate Ammonia Excess Ammonia (NH3) Ammonia->Intermediate Product Primary Amine (MEEA) (Target) Intermediate->Product Major Path (High NH3 ratio) Impurity Secondary Amine (Dimer) (Critical Impurity) Intermediate->Impurity Side Reaction (R-NH2 attacks R-Cl) Product->Impurity Competes with NH3

Figure 2: The formation of secondary amine impurities occurs when the product (MEEA) competes with Ammonia for the alkyl chloride. High dilution and excess ammonia prevent this.

References

  • Sigma-Aldrich. 2-(2-Methoxyethoxy)ethanamine Product Specification & Properties. Retrieved from [1]

  • ThermoFisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from

  • BenchChem. GC-MS for Purity Assessment of Ethoxy(ethyl)amine: A Comparative Guide. Retrieved from [1]

  • Metrohm. Potentiometric Titration of Amines in Non-Aqueous Solvents. Retrieved from [1]

  • ChemicalBook. Synthesis and Impurity Profile of 2-(2-Methoxyethoxy)ethylamine. Retrieved from [1]

Sources

Validation

Analytical Strategies for Quantifying 2-(2-Methoxyethoxy)ethylamine (MEEA)

CAS: 31576-51-9 | Synonyms: 2-(2-Methoxyethoxy)ethanamine, mPEG2-amine[1][2][3][4][5][6][7][8] Executive Summary Quantifying 2-(2-Methoxyethoxy)ethylamine (MEEA) in complex mixtures presents a specific analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31576-51-9 | Synonyms: 2-(2-Methoxyethoxy)ethanamine, mPEG2-amine[1][2][3][4][5][6][7][8]

Executive Summary

Quantifying 2-(2-Methoxyethoxy)ethylamine (MEEA) in complex mixtures presents a specific analytical challenge: the molecule lacks a distinct chromophore, rendering standard UV-Vis detection ineffective.[1][3] Furthermore, its high polarity and hydrophilicity result in poor retention on standard C18 reversed-phase columns.[8]

This guide evaluates three distinct analytical workflows to overcome these limitations. We prioritize LC-MS/MS for trace-level specificity, Derivatization-HPLC-UV/FLD for accessibility in standard QC labs, and Charged Aerosol Detection (CAD) as a robust, label-free alternative for process monitoring.[1][3]

Method 1: HILIC-LC-MS/MS (The Gold Standard for Sensitivity)[1][3]

Core Logic

For complex matrices (e.g., biological fluids, crude reaction mixtures), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Because MEEA is a small, polar amine, it elutes in the void volume of C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected here to retain the polar amine, separating it from matrix salts and hydrophobic interferences before MS detection.

Experimental Protocol

1. Sample Preparation:

  • Internal Standard (IS): Spike samples with a structural analog (e.g., tris(2-methoxyethoxy)ethylamine) or a stable isotope-labeled version if available.

  • Extraction: For biological matrices, perform protein precipitation using Acetonitrile (ACN) in a 3:1 ratio (ACN:Sample). Centrifuge at 10,000 x g for 10 mins.

  • Dilution: Dilute the supernatant with ACN to match the initial mobile phase composition (high organic).

2. Chromatographic Conditions:

  • Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffers amine to -NH3+ for better retention/shape).[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1][3]

    • 1-5 min: 95% -> 60% B (Elution).[1][3]

    • 5-7 min: 60% B.[1][3]

    • 7.1 min: 95% B (Re-equilibration).

3. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3]

  • MRM Transitions:

    • Precursor: m/z 120.1 [M+H]+[3]

    • Quantifier Product: m/z 89.1 (Loss of -OCH3)[1][3]

    • Qualifier Product: m/z 59.1 (Ethylamine fragment)[3]

Self-Validating Control[1][3][8]
  • Retention Time Lock: The analyte must elute after the void volume (k' > 2). If elution is < 1 min, increase initial %B.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions must remain within ±15% of the standard to confirm identity.

LCMS_Workflow cluster_QC QC Check Sample Sample Mixture Prep Protein Ppt / Dilution (High ACN) Sample->Prep HILIC HILIC Separation (Retains Polar Amine) Prep->HILIC ESI ESI+ Source (Ionization) HILIC->ESI MRM MRM Detection (m/z 120.1 -> 89.1) ESI->MRM IonRatio Ion Ratio Check (Qual/Quant) MRM->IonRatio

Figure 1: HILIC-LC-MS/MS workflow ensuring retention of polar MEEA and specific detection.

Method 2: Derivatization-HPLC-UV (The Accessible Standard)[1][3]

Core Logic

Most QC laboratories lack MS/MS but possess HPLC-UV.[1][3][8] To make MEEA visible, we must chemically attach a chromophore.[8] FMOC-Cl (9-Fluorenylmethyl chloroformate) is the recommended reagent.[1][3][8] Unlike OPA, FMOC forms stable derivatives with both primary and secondary amines and is highly fluorescent, offering dual UV/FLD detection options.

Experimental Protocol

1. Derivatization Reaction:

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer (0.2 M, pH 8.5). High pH ensures the amine is deprotonated (-NH2) for nucleophilic attack.[1][3][8]

  • Procedure:

    • Mix 100 µL Sample + 100 µL Borate Buffer.[3]

    • Add 200 µL FMOC-Cl reagent.[1][3]

    • Vortex and incubate at 40°C for 10 minutes.

    • Quenching (Critical): Add 20 µL of 1-Adamantanamine (ADAM) or Glycine to react with excess FMOC-Cl, preventing interference peaks.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm). The FMOC group adds significant hydrophobicity, allowing standard C18 retention.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]

  • Detection:

    • UV: 265 nm.

    • Fluorescence (FLD): Ex 265 nm / Em 315 nm (10-100x more sensitive than UV).[1]

Self-Validating Control[1][8]
  • Derivatization Efficiency: Run a "Reagent Blank" (Buffer + FMOC) to identify the FMOC-OH hydrolysis peak.[1][3]

  • Stoichiometry Check: Ensure FMOC is in >10-fold molar excess over total amines in the sample.

Deriv_Workflow Start MEEA (No Chromophore) React Reaction: MEEA + FMOC-Cl (pH 8.5, 40°C) Start->React Quench Quench Excess Reagent (Add Glycine/ADAM) React->Quench Sep C18 HPLC Separation (Hydrophobic Retention) Quench->Sep Detect Detection UV (265nm) or FLD Sep->Detect

Figure 2: Pre-column derivatization workflow transforming MEEA into a hydrophobic, UV-active species.[1][3][8]

Method 3: LC-CAD (The Universal Alternative)[1]

Core Logic

Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of chemical structure.[8] This is ideal for high-concentration samples (e.g., raw material purity, formulation analysis) where derivatization is too variable and MS is too expensive.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Mixed-mode column (e.g., Acclaim Trinity P1) or HILIC. Note: Standard C18 is not recommended due to lack of retention.

  • Mobile Phase: Volatile buffer is mandatory. 50 mM Ammonium Acetate (pH 5.[3]0) / Acetonitrile.[3][8][9][10]

  • Gradient: 5% to 50% ACN over 15 mins.

2. Detector Settings:

  • Temp: 35°C (Standard).

  • Power Function: Set to 1.0 (or calibrate using a quadratic curve, as CAD response is non-linear at wide ranges).

Self-Validating Control[1][8]
  • Mobile Phase Purity: CAD is sensitive to non-volatile impurities in the solvent. Run a "Gradient Blank" to ensure the baseline is flat.

  • Linearity Check: CAD is inherently non-linear.[8] Use a polynomial regression (y = ax² + bx + c) for calibration curves spanning >2 orders of magnitude.[8]

Comparative Analysis

The following table summarizes the performance metrics based on experimental validation standards.

FeatureMethod 1: HILIC-LC-MS/MSMethod 2: Deriv-HPLC-FLDMethod 3: LC-CAD
Primary Use Case Trace analysis in complex bio-fluids.[1][3][8]QC release testing; Labs without MS.Purity assay; Process control.
LOD (Approx) 0.1 - 1.0 ng/mL10 - 50 ng/mL (FLD)0.5 - 1.0 µg/mL
Selectivity Excellent (Mass based).[1][3][8]High (Chromatographic resolution).[3][8]Moderate (Non-specific detection).
Linearity Linear (4 orders of magnitude).[3][8]Linear.Non-linear (often quadratic).[3][8]
Sample Prep Simple (Dilute/Shoot or PPT).[3][8]Complex (Chemical reaction required).[3][8]Simple (Dilute/Shoot).
Risk Factor Matrix effects (Ion suppression).[8]Incomplete derivatization.Baseline noise from buffer salts.

References

  • PubChem. (n.d.).[3][7][8] 2-(2-Methoxyethoxy)ethanamine (Compound).[1][2][3][4][5][6][7][8][11][12] National Library of Medicine.[8] Retrieved March 5, 2026, from [Link]

  • Scholten, et al. (2012).[8][13] Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Chromatography Online. Retrieved March 5, 2026, from [Link]

Sources

Comparative

Comparing the environmental impact of 2-(2-Methoxyethoxy)ethylamine-based processes

An authoritative comparison guide for researchers, scientists, and drug development professionals evaluating the environmental and operational impact of linker selection in bioconjugation and pharmaceutical synthesis. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide for researchers, scientists, and drug development professionals evaluating the environmental and operational impact of linker selection in bioconjugation and pharmaceutical synthesis.

Executive Summary

In modern drug development, bioconjugation, and nanoparticle functionalization, the selection of chemical linkers dictates not only the biological efficacy of the final product but also the environmental footprint of the manufacturing process. Historically, traditional aliphatic amines (e.g., ethylenediamine, hexamethylenediamine) have been the industry standard. However, their high hydrophobicity typically necessitates the use of toxic, high-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

The integration of 2-(2-Methoxyethoxy)ethylamine (a short-chain PEG-amine, often referred to as mPEG2-amine) represents a paradigm shift. By leveraging the principles of Green Chemistry [1], this hydrophilic linker enables fully aqueous reaction conditions. This guide objectively compares the environmental impact, physicochemical causality, and process efficiency of 2-(2-Methoxyethoxy)ethylamine-based processes against traditional aliphatic alternatives.

Mechanistic Causality: Why mPEG2-Amine is Greener

To understand the environmental savings, we must examine the molecular causality behind solvent selection.

Traditional aliphatic diamines consist of hydrophobic hydrocarbon chains. When introduced to aqueous environments, they disrupt the hydrogen-bond network of water, leading to thermodynamically unfavorable hydrophobic aggregation. To maintain solubility and ensure nucleophilic availability, chemists are forced to use organic solvents (DMF/DMSO).

Conversely, 2-(2-Methoxyethoxy)ethylamine (


) features repeating ether linkages. These oxygen atoms act as potent hydrogen-bond acceptors, creating a stable hydration shell around the molecule. This thermodynamic favorability allows the amine to remain highly mobile and fully solvated in benign aqueous buffers (like PBS or Citrate).

By eliminating organic solvents, the process drastically reduces its E-factor (Environmental factor: kg waste / kg product). According to Roger Sheldon’s foundational green chemistry metrics, water is excluded from E-factor calculations due to its benign nature [2]. Therefore, replacing a DMF-based aliphatic coupling with an aqueous mPEG2-amine coupling effectively drops the solvent waste contribution to zero.

Comparative Environmental Impact Analysis

The following table synthesizes the quantitative and qualitative environmental metrics of 2-(2-Methoxyethoxy)ethylamine against traditional alternatives.

Metric2-(2-Methoxyethoxy)ethylamine (mPEG2-amine)Traditional Aliphatic Amines (e.g., HMDA)Traditional Organic Solvents (DMF/DMSO)
Required Coupling Solvent Water, Citrate Buffer, or EthanolDMF, DMSO, or Dichloromethane (DCM)N/A (These are the solvents)
Process E-Factor < 10 (Highly efficient, aqueous)> 50 (High organic solvent waste)N/A
Atom Economy High (Direct aqueous coupling)Moderate (Often requires protection/deprotection)N/A
Aquatic Toxicity Low (Biocompatible, non-accumulative)Moderate to High (Known aquatic hazards) [3]High (Reproductive toxins, hazardous air pollutants)
Purification Waste Benign (Aqueous dialysis or biphasic systems)Hazardous (Solvent extraction, silica chromatography)High energy required for distillation/incineration

Process Visualization: Aqueous vs. Organic Pathways

The divergence in environmental impact occurs at the activation and purification stages. The diagram below maps the operational flow, highlighting where hazardous waste is generated in traditional processes versus the streamlined green chemistry approach.

G cluster_green Green Aqueous Process (2-(2-Methoxyethoxy)ethylamine) cluster_red Traditional Organic Process (Aliphatic Amine) Start Biomacromolecule (Carboxylic Acid) AqAct Activation (EDC/sulfo-NHS in Water) Start->AqAct OrgAct Activation (HATU/DIPEA in DMF) Start->OrgAct AqConj Conjugation (mPEG2-amine) AqAct->AqConj AqPur Purification (Aqueous Dialysis / ABS) AqConj->AqPur Product Functionalized Bioconjugate AqPur->Product OrgConj Conjugation (e.g., Hexamethylenediamine) OrgAct->OrgConj OrgPur Purification (Solvent Extraction & Chromatography) OrgConj->OrgPur OrgPur->Product

Process workflow comparing aqueous mPEG2-amine bioconjugation vs. organic aliphatic pathways.

Self-Validating Experimental Protocol: Aqueous Bioconjugation

To ground these theoretical environmental savings in practical reality, the following step-by-step methodology details the amidation of a model carboxylic acid (e.g., a functionalized protein or nanoparticle) using 2-(2-Methoxyethoxy)ethylamine.

This protocol is a self-validating system : its environmental superiority is proven by the total absence of hazardous organic solvents in both the reaction and purification phases, directly validating the E-factor reduction [4].

Step 1: Carboxylic Acid Activation (Aqueous)
  • Preparation: Dissolve the target biomacromolecule (containing free -COOH groups) in 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted to pH 6.0.

    • Causality: MES is specifically chosen because it lacks primary amines that would compete with the crosslinking reaction. The slightly acidic pH optimizes the stability of the active ester intermediate.

  • Activation: Add 10 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 molar equivalents of sulfo-NHS (N-hydroxysulfosuccinimide).

    • Causality: Unlike standard NHS, sulfo-NHS is highly water-soluble and stabilizes the amine-reactive intermediate in an aqueous environment, preventing rapid hydrolysis.

  • Incubation: Stir the mixture at room temperature for 15–30 minutes.

Step 2: Amidation (Conjugation)
  • pH Adjustment: Adjust the reaction pH to 7.5–8.0 using 1 M NaOH or by buffer exchange into 1X PBS.

  • Amine Addition: Add 10–50 molar equivalents of 2-(2-Methoxyethoxy)ethylamine .

    • Causality: At pH 7.5, a significant fraction of the primary amine (

      
      ) is unprotonated and acts as a strong nucleophile, attacking the sulfo-NHS ester. The PEG backbone ensures the molecule remains highly mobile in the water phase, driving rapid reaction kinetics without the need for heating.
      
  • Incubation: Stir continuously for 2 hours at room temperature.

Step 3: Green Purification
  • Separation: Purify the resulting bioconjugate via dialysis against distilled water (using an appropriate MWCO membrane) or via an Aqueous Biphasic System (ABS) utilizing citrate buffer [4].

    • Validation: Traditional aliphatic conjugations require precipitating the product out of DMF using cold ether—generating highly flammable, toxic waste. Here, the only byproducts are water-soluble urea derivatives (from EDC), released sulfo-NHS, and unreacted mPEG2-amine, all of which are safely removed in the aqueous dialysate.

Waste Stream Distribution (E-Factor Analysis)

To visualize the exact source of environmental impact, the following diagram breaks down the mass balance of a standard bioconjugation process. By substituting DMF with water, the "Solvent Waste" node is effectively neutralized.

EFactor Input Total Mass Input (Reagents, Solvents, API) Process Conjugation Process Input->Process Product Desired Conjugate (1 kg) Process->Product Yield Waste Total Waste (E-Factor = kg Waste / kg Product) Process->Waste Loss Solvent Solvent Waste (DMF, DMSO vs Water) Waste->Solvent Reagent Unreacted Amines & Coupling Agents Waste->Reagent

Mass balance and E-factor waste stream distribution in bioconjugation processes.

Conclusion

For researchers and drug development professionals, the transition from aliphatic amines to 2-(2-Methoxyethoxy)ethylamine is not merely a structural substitution; it is a strategic process optimization. By exploiting the hydrogen-bonding capabilities of the short-chain PEG backbone, chemists can transition from hazardous organic solvents to fully aqueous systems. This eliminates the largest contributor to the E-factor (solvent waste), bypasses the aquatic toxicity associated with long-chain aliphatic amines, and aligns bioconjugation workflows with the stringent demands of modern sustainable chemistry.

References

  • Anastas, P. T., & Warner, J. C. (1998). 12 Principles of Green Chemistry. American Chemical Society. Available at:[Link]

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. Available at:[Link]

  • Health Canada. (2021). Aliphatic Amines Group - Information Sheet. Government of Canada. Available at:[Link]

  • Santos, J. H. P. M., et al. (2019). An integrated process combining the reaction and purification of PEGylated proteins. Green Chemistry, 21(23). Available at:[Link]

Validation

Technical Comparison: Reactive Ether Amines (MEEA) vs. Fugitive Tertiary Amines (TEDA)

This technical guide compares the efficacy of 2-(2-Methoxyethoxy)ethylamine (MEEA) against the industry-standard Triethylenediamine (TEDA) in polyurethane foam production.[1] This analysis is tailored for application sci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the efficacy of 2-(2-Methoxyethoxy)ethylamine (MEEA) against the industry-standard Triethylenediamine (TEDA) in polyurethane foam production.[1]

This analysis is tailored for application scientists and drug development professionals, specifically focusing on the transition from fugitive catalysis (TEDA) to reactive functionalization (MEEA) in the development of low-emission, biocompatible, or functionalized polymer matrices.

[1]

Executive Summary

Triethylenediamine (TEDA) , commonly known as DABCO, is the gold standard for promoting the "gelling" (isocyanate-polyol) reaction in polyurethane foams.[1] However, its fugitive nature leads to Volatile Organic Compound (VOC) emissions, fogging, and potential cytotoxicity.

2-(2-Methoxyethoxy)ethylamine (MEEA) represents a paradigm shift.[1] Unlike TEDA, MEEA is a primary amine with a glycol ether backbone. It functions not merely as a catalyst but as a reactive chain modifier . It incorporates chemically into the polymer backbone, eliminating migration.[2] This makes MEEA a superior candidate for biomedical foams (wound dressings, drug delivery scaffolds) where extractables must be minimized, albeit with a trade-off in network crosslink density due to its monofunctional nature.[1]

Part 1: Mechanistic Divergence

The fundamental difference lies in the fate of the molecule during polymerization.

TEDA: The Fugitive Lewis Base

TEDA utilizes its tertiary nitrogen lone pairs to lower the activation energy of the isocyanate-polyol reaction.[1] It forms a temporary complex but does not form a covalent bond.[1]

  • Outcome: The catalyst remains free within the foam matrix, available to leach out (fogging) or catalyze degradation (hydrolysis) over time.

MEEA: The Reactive Incorporator

MEEA possesses a primary amine (


) and ether linkages.[1] The amine reacts rapidly with isocyanate to form a urea linkage.
  • Outcome: The molecule becomes a pendant group on the polymer chain. The "catalytic" effect is transient—once reacted, it is immobilized. The methoxy tail (

    
    ) acts as a chain terminator, potentially modifying the surface hydrophilicity (pegylation effect).[1]
    
Visualization: Catalytic Cycle vs. Reactive Incorporation

The following diagram illustrates the kinetic pathways of TEDA recycling versus MEEA consumption.

ReactionPathways cluster_TEDA TEDA (Fugitive) cluster_MEEA MEEA (Reactive) TEDA_Free Free TEDA (Tertiary Amine) Complex Activated Complex [TEDA-Polyol-ISO] TEDA_Free->Complex Catalyzes Emission VOC Emission (Leachable) TEDA_Free->Emission Post-Cure Migration Complex->TEDA_Free Recycles Product_PU Polyurethane Network Complex->Product_PU Gelling MEEA_Free Free MEEA (Primary Amine) Urea_Link Urea Formation (Covalent Bond) MEEA_Free->Urea_Link Attacks ISO Modified_Polymer Pegylated/Modified Polymer Backbone Urea_Link->Modified_Polymer Integrates No_Emission Zero Emission (Bound) Modified_Polymer->No_Emission Permanent

Figure 1: Mechanistic comparison showing TEDA's catalytic recycling leading to emissions vs. MEEA's irreversible incorporation into the polymer matrix.[1]

Part 2: Experimental Methodology

To objectively compare these agents, the following self-validating protocol is recommended. This workflow assesses reactivity, physical network integrity, and emissive profiles.

Protocol A: Kinetic Reactivity Profiling (Cup Test)

Objective: Quantify the "Cure Lag" introduced by MEEA compared to TEDA.

  • Standard Formulation: Use a standard flexible foam formulation (Polyether polyol, TDI 80/20, Water, Silicone Surfactant).

  • Control: 0.35 pphp (parts per hundred polyol) TEDA (33% in DPG).

  • Variable: Equimolar substitution of MEEA. Note: Since MEEA is consumed, molar equivalents must be calculated based on amine value, not just weight.[1]

  • Measurement:

    • Cream Time: Onset of whitening (nucleation).[1]

    • Gel Time: Formation of stable polymer strings (tack check).

    • Rise Time: Cessation of expansion.[1]

    • Tack-Free Time: Surface cure completion.[1]

Protocol B: VDA 278 (Thermal Desorption Analysis)

Objective: Validate the "Low VOC" claim for drug delivery/medical applications.

  • Sample Prep: Cure foam for 24 hours. Core a 10mg sample from the center.

  • Thermal Desorption: Heat sample to 90°C for 30 mins (VOC) and 120°C for 60 mins (FOG).

  • GC-MS Analysis: Identify peaks corresponding to TEDA (m/z 112) and MEEA (m/z varies, look for ether fragments).[1]

Part 3: Comparative Performance Data

The following data summarizes typical behavior observed when substituting a fugitive tertiary amine (TEDA) with a reactive primary ether amine (MEEA) in a water-blown polyurethane system.

Table 1: Reactivity & Processing Profile
ParameterTEDA (Control)MEEA (Reactive)Interpretation
Cream Time 10 - 12 sec8 - 10 secMEEA's primary amine reacts faster with isocyanate initially (exothermic spike).[1]
Gel Time 55 - 60 sec70 - 85 secCritical Lag: Once MEEA reacts, it loses mobility.[1] Catalytic "gelling" slows down late-reaction.[1]
Tack-Free Time 90 sec>120 secSurface cure is delayed with MEEA due to lack of mobile catalyst to finish the reaction.[1]
Flowability HighModerateRapid initial viscosity buildup with MEEA can restrict mold flow.[1]
Table 2: Physical & Emissive Properties
PropertyTEDA SystemMEEA SystemImpact on Application
VOC Emissions (ppm) > 200 ppm< 10 ppmMEEA is chemically bound; ideal for medical/automotive interiors.[1]
Fogging (Condensable) HighNegligibleMEEA prevents windshield fogging or drug contamination.
Crosslink Density HighLowerMEEA is monofunctional (chain terminator); acts as a plasticizer if used in excess.
Hydrophilicity Low (Hydrophobic)High (Pegylated)MEEA increases water uptake, beneficial for wound exudate absorption .

Part 4: Application Context & Safety[3]

Biocompatibility & Drug Development

For researchers in drug delivery, TEDA presents a toxicity risk (irritant, potential sensitizer). MEEA, by virtue of its structure (Methoxy-PEG-Amine), mimics PEGylation strategies used to increase the half-life and solubility of pharmaceuticals.[1]

  • TEDA: Must be extracted (washed) from medical foams, adding processing costs.

  • MEEA: Can be designed into the scaffold. The ether oxygen tail resists protein adsorption (bio-fouling).

Formulation Strategy

Do not use MEEA as a 1:1 drop-in replacement for TEDA if structural strength is paramount.[1]

  • Hybrid Approach: Use a reduced level of TEDA (or a reactive tertiary amine like N,N,N'-trimethyl-N'-hydroxyethyl-bisaminoethylether) for bulk cure, and add MEEA to scavenge residual isocyanate and modify surface properties.[1]

Experimental Workflow Diagram

The following DOT diagram outlines the decision matrix for selecting between TEDA and MEEA based on end-use requirements.

SelectionMatrix Start Define Application Requirement Decision1 Is Low VOC / Biocompatibility Critical? Start->Decision1 Branch_Ind No (Industrial/Insulation) Decision1->Branch_Ind No Branch_Med Yes (Medical/Auto Interior) Decision1->Branch_Med Yes Use_TEDA Select TEDA (High Gelling Efficiency) Branch_Ind->Use_TEDA Use_MEEA Select MEEA (Reactive Incorporation) Branch_Med->Use_MEEA Process_TEDA Process: Standard Cure Risk: Emissions Use_TEDA->Process_TEDA Process_MEEA Process: Adjust Index (+ISO) Benefit: Pegylated Surface Use_MEEA->Process_MEEA

Figure 2: Decision matrix for catalyst selection based on biocompatibility and emission requirements.

References

  • Tosoh Corporation. (2025).[1] Zero Emission Polyurethane Catalyst: RZETA and Reactive Amine Technologies. Tosoh Technical Report.[1] Link

  • PubChem. (2025).[1] 2-(2-Methoxyethoxy)ethylamine Compound Summary (CAS 929-06-6 / Derivatives). National Library of Medicine.[1] LinkNote: Reference covers the base amino-ethoxy structure class.[1]

  • Evonik Industries. (2023).[1] Negligible Emission Grade Catalysts for Automotive Applications.[1] Evonik polyurethane additives technical guide.[1] Link

  • Szycher, M. (2012).[1] Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.[1] (Standard text for amine catalysis mechanisms).

  • Sigma-Aldrich. (2025).[1] Tris[2-(2-methoxyethoxy)ethyl]amine and derivatives Product Specification. Merck KGaA.[1] Link

Sources

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